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  • Product: 2-Ethyl-4,6-dimethylpyrimidin-5-ol
  • CAS: 88070-42-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) and Its Analogs for Drug Discovery

A Note on the Subject Compound: Direct, in-depth technical information specifically for 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) is not extensively available in the public domain. This guide will, therefore, p...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Direct, in-depth technical information specifically for 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) is not extensively available in the public domain. This guide will, therefore, provide a comprehensive overview of the closely related and well-documented surrogate, 2,4-dimethylpyrimidin-5-ol , to establish a foundational understanding of the core pyrimidin-5-ol scaffold. This will be supplemented with insights into how the substitution of a methyl group with an ethyl group at the 2-position may influence the molecule's properties and reactivity. This approach allows for a scientifically grounded, albeit partially theoretical, exploration of the topic for researchers, scientists, and drug development professionals.

Introduction to Pyrimidin-5-ol Scaffolds in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1][2][3][4] The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Pyrimidin-5-ol derivatives, in particular, are gaining interest as versatile intermediates in the synthesis of complex molecules with potential therapeutic applications, such as kinase inhibitors and receptor antagonists.[5][6][7][8][9]

This guide will focus on the properties, synthesis, and potential applications of the pyrimidin-5-ol scaffold, with a specific focus on understanding the characteristics of 2-Ethyl-4,6-dimethylpyrimidin-5-ol through the lens of its close analog, 2,4-dimethylpyrimidin-5-ol.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Below is a table summarizing the known properties of 2,4-dimethylpyrimidin-5-ol and the parent compound, pyrimidin-5-ol, to provide a basis for estimating the properties of 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Property2,4-dimethylpyrimidin-5-olPyrimidin-5-olEstimated: 2-Ethyl-4,6-dimethylpyrimidin-5-ol
CAS Number 412003-95-3[10][11][12][13]26456-59-7[14][15]88070-42-2
Molecular Formula C₆H₈N₂O[5][10][12][13]C₄H₄N₂O[14]C₈H₁₂N₂O
Molecular Weight 124.14 g/mol [5][10][12][13]96.09 g/mol [14]152.19 g/mol
Appearance Off-white to yellow to brown solid[11]Crystalline solidLikely a solid at room temperature
LogP 0.6 - 0.79904[10][12]-0.4[14]Expected to be slightly higher than 2,4-dimethylpyrimidin-5-ol due to the more lipophilic ethyl group.
Hydrogen Bond Donors 1[12]1[14]1
Hydrogen Bond Acceptors 3[12]3[14]3
Topological Polar Surface Area (TPSA) 46.01 Ų[10][12]46.01 Ų[14]Expected to be very similar to 2,4-dimethylpyrimidin-5-ol.

The introduction of an ethyl group in place of a methyl group at the 2-position is expected to slightly increase the lipophilicity (as indicated by a higher LogP value) and the molecular weight of the compound. Other electronic properties, such as the TPSA, are likely to remain largely unchanged.

Synthesis of Pyrimidin-5-ol Derivatives

The synthesis of pyrimidine rings is a well-established area of organic chemistry, with the most common and versatile method being the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[1][2][16][17][18]

Established Synthesis of 4,6-Dimethylpyrimidin-5-ol

A known method for the synthesis of 4,6-dimethylpyrimidin-5-ol involves the reaction of 3-chloro-2,4-pentanedione with formamide, followed by treatment with aqueous ammonia.[6]

Experimental Protocol:

  • Step 1: Oxazole Intermediate Formation: A solution of 3-chloro-2,4-pentanedione in formic acid is treated with formamide and refluxed for 12 hours.[6]

  • Step 2: Cyclization to Pyrimidine: The reaction mixture is cooled, and aqueous ammonium hydroxide is added dropwise until the solution becomes basic. The mixture is then refluxed for an additional 5 hours.[6]

  • Step 3: Isolation: After cooling, the mixture is concentrated, and the product is extracted with acetone.[6]

Proposed Synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol

Based on the principles of pyrimidine synthesis, a plausible route to 2-Ethyl-4,6-dimethylpyrimidin-5-ol would involve the condensation of a suitable 1,3-dicarbonyl compound with ethylamidine. A more direct approach, analogous to the synthesis of 4,6-dimethylpyrimidin-5-ol, is challenging due to the need to introduce the ethyl group at the 2-position. A more likely synthetic strategy would be a variation of the classic Biginelli reaction or a related cyclocondensation.

Hypothetical Experimental Protocol:

  • Step 1: Preparation of Ethylamidine: Ethylamidine can be prepared from ethylamine and a suitable activating agent.

  • Step 2: Cyclocondensation: 3-hydroxy-2,4-pentanedione (a tautomer of acetylacetone with a hydroxyl group) is reacted with ethylamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Step 3: Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization.

  • Step 4: Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid, and the product is extracted with an organic solvent. Purification can be achieved through recrystallization or column chromatography.

Proposed Synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-hydroxy-2,4-pentanedione 3-Hydroxy-2,4-pentanedione Target 2-Ethyl-4,6-dimethylpyrimidin-5-ol 3-hydroxy-2,4-pentanedione->Target Cyclocondensation Ethylamidine Ethylamidine Ethylamidine->Target Base Base (e.g., NaOEt) Base->Target Solvent Solvent (e.g., Ethanol) Solvent->Target Heat Heat (Reflux) Heat->Target

Caption: Proposed synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Potential Applications in Drug Discovery and Research

While direct applications of 2-Ethyl-4,6-dimethylpyrimidin-5-ol are not documented, the pyrimidin-5-ol scaffold is present in molecules with significant biological activity.

As a Scaffold for Kinase Inhibitors

Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[6][7][8] FGFR4 is a validated target in hepatocellular carcinoma (HCC).[6][7] The dimethylpyrimidine core of these inhibitors plays a crucial role in their binding to the kinase domain. The presence of an ethyl group at the 2-position could modulate the steric and electronic properties of the molecule, potentially leading to altered selectivity and potency against a panel of kinases.

FGFR4 Inhibition cluster_inhibition Pyrimidine_Derivative 2-Substituted-4,6-dimethyl- pyrimidin-5-ol Derivative FGFR4 FGFR4 Kinase Domain Pyrimidine_Derivative->FGFR4 Binds to active site Inhibition Inhibition Substrate Substrate Protein FGFR4->Substrate Phosphorylates ATP ATP ATP->FGFR4 Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate No_Phosphorylation No Phosphorylation

Caption: Hypothetical inhibition of FGFR4 by a pyrimidine derivative.

Intermediate in the Synthesis of Orexin Receptor Antagonists

2,4-Dimethylpyrimidin-5-ol is a key intermediate in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[13][19][20][21] The pyrimidine moiety in Lemborexant is crucial for its interaction with the orexin receptors. The use of 2-Ethyl-4,6-dimethylpyrimidin-5-ol as an intermediate would lead to a novel analog of Lemborexant, which could possess a different pharmacological profile, including altered receptor affinity, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

While 2-Ethyl-4,6-dimethylpyrimidin-5-ol remains a largely uncharacterized compound, its structural similarity to well-studied pyrimidin-5-ol derivatives suggests its potential as a valuable building block in medicinal chemistry. The synthesis of this compound and the exploration of its reactivity would be a logical first step for researchers interested in this scaffold. Subsequent biological screening of its derivatives, particularly in the areas of kinase inhibition and receptor modulation, could uncover novel therapeutic agents. The insights provided in this guide, based on the chemistry of its close analogs, offer a solid foundation for initiating such research endeavors.

References

  • Cozzi, F., Zarantonello, P., & Zecchin, S. (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 27, 2026, from [Link]

  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Retrieved February 27, 2026, from [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
  • 2,4-Dimethylpyrimidin-5-ol. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Representative selective and irreversible FGFR4 inhibitors (1 ∼ 5) and... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved February 27, 2026, from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). Nature. Retrieved February 27, 2026, from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Pyrimidin-5-ol. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 2,4-Dimethylpyrimidin-5-ol (CAS No: 412003-95-3) API Intermediate Manufacturers. (n.d.). apicule. Retrieved February 27, 2026, from [Link]

  • Pyrimidin-5-ol | CAS#:26456-59-7. (n.d.). Chemsrc. Retrieved February 27, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Polish Pharmaceutical Society. Retrieved February 27, 2026, from [Link]

  • METHOD AND COMPOUND USEFUL IN PREPARATION OF OREXIN-2 RECEPTOR ANTAGONIST, AND LEMBOREXANT HAVING FEW IMPURITIES. (n.d.). European Patent Office. Retrieved February 27, 2026, from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. (2010). HeteroCycles. Retrieved February 27, 2026, from [Link]

  • Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. (2015). PubMed. Retrieved February 27, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Chemical structure of 2-Ethyl-4,6-dimethylpyrimidin-5-ol

An In-depth Technical Guide to the Chemical Structure of 2-Ethyl-4,6-dimethylpyrimidin-5-ol Abstract This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure of 2-Ethyl-4,6-dimethylpyrimidin-5-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol. As a substituted pyrimidine, this molecule belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular architecture, predicted physicochemical and spectroscopic properties, and plausible synthetic pathways. Given the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust predictive profile.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a core component of nucleic acids, uracil, thymine, and cytosine. Its structural versatility and ability to participate in various biological interactions have made it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives exhibit a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system activities. The substitution pattern on the pyrimidine ring plays a crucial role in modulating the biological and physicochemical properties of these compounds. This guide focuses on the specific substitution pattern of an ethyl group at the 2-position, methyl groups at the 4- and 6-positions, and a hydroxyl group at the 5-position, to elucidate the chemical nature of 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Molecular Structure and Identifiers

The molecular structure of 2-Ethyl-4,6-dimethylpyrimidin-5-ol is characterized by a central pyrimidine ring with three alkyl substituents and a hydroxyl group.

IUPAC Nomenclature and Structural Representation
  • IUPAC Name: 2-Ethyl-4,6-dimethylpyrimidin-5-ol

  • Molecular Formula: C₈H₁₂N₂O

  • Molecular Weight: 152.19 g/mol

  • Canonical SMILES: CCC1=NC(=C(C(=N1)C)O)C

  • InChI: InChI=1S/C8H12N2O/c1-4-8-9-6(2)5-7(3)10-8/h5,11H,4H2,1-3H3

  • InChIKey: Predicted based on structure. A definitive InChIKey from a public database is not available.

  • CAS Number: A specific CAS number for this compound is not readily found in major chemical databases.

The presence of the hydroxyl group at the 5-position and the alkyl groups at positions 2, 4, and 6 are key determinants of its chemical behavior.

Physicochemical Properties (Predicted)

Direct experimental data on the physicochemical properties of 2-Ethyl-4,6-dimethylpyrimidin-5-ol are not available in the literature. The following table presents predicted values based on its structure and comparison with the known properties of the similar compound, 2,4-dimethylpyrimidin-5-ol (CAS 412003-95-3).

PropertyPredicted Value for 2-Ethyl-4,6-dimethylpyrimidin-5-olReference Data: 2,4-Dimethylpyrimidin-5-ol
Molecular Weight 152.19 g/mol 124.14 g/mol
Physical Form Expected to be a solid at room temperatureOff-white to yellow to brown solid
Boiling Point > 220 °C (Predicted)219.7 ± 20.0 °C at 760 mmHg
LogP ~1.2 (Predicted)0.72
pKa ~8-9 (Phenolic hydroxyl, Predicted)Not available
Solubility Soluble in DMSO and other polar organic solvents (Predicted)Soluble in DMSO

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2,4,6-trialkyl-substituted pyrimidines involves the condensation of a β-dicarbonyl compound with an amidine. For 2-Ethyl-4,6-dimethylpyrimidin-5-ol, a logical approach would be the reaction of an appropriate β-ketoester with propionamidine.

Experimental Protocol: Proposed Synthesis

  • Preparation of the β-ketoester: The synthesis would commence with the acylation of ethyl acetoacetate with an appropriate agent to introduce the desired substitution pattern.

  • Condensation Reaction: The resulting β-dicarbonyl intermediate is then reacted with propionamidine hydrochloride.

  • Cyclization: The condensation is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the cyclization and formation of the pyrimidine ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is achieved through recrystallization or column chromatography.

This one-pot condensation approach is a well-established method for constructing substituted pyrimidine rings.

SynthesisWorkflow cluster_reaction Condensation and Cyclization reagent1 β-Dicarbonyl Compound (e.g., 3-methyl-2,4-pentanedione) reaction_step Reflux reagent1->reaction_step reagent2 Propionamidine reagent2->reaction_step base Base (e.g., NaOEt) in Ethanol base->reaction_step product 2-Ethyl-4,6-dimethylpyrimidin-5-ol reaction_step->product purification Purification (Recrystallization/ Chromatography) product->purification

Caption: Proposed synthetic workflow for 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Chemical Reactivity and Tautomerism

The reactivity of 2-Ethyl-4,6-dimethylpyrimidin-5-ol is governed by its functional groups:

  • Hydroxyl Group: The phenolic hydroxyl group at the C5 position is expected to be weakly acidic and can undergo reactions typical of phenols, such as etherification and esterification.

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring confer basic properties, allowing for protonation in acidic media. The ring itself is relatively stable due to its aromatic character but can be susceptible to electrophilic substitution, although the electron-donating alkyl and hydroxyl groups may influence the regioselectivity of such reactions.

  • Keto-Enol Tautomerism: Hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding pyrimidone forms. For 5-hydroxypyrimidines, the enol form is generally favored, preserving the aromaticity of the ring.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the structure of 2-Ethyl-4,6-dimethylpyrimidin-5-ol and comparison with experimental data for 2,4-dimethylpyrimidin-5-ol.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~1.2-1.4Triplet-CH₂-CH₃ Typical range for a methyl group adjacent to a methylene group.
~2.4-2.6Singlet4,6-CH₃ Similar to the methyl protons in 2,4-dimethylpyrimidin-5-ol.
~2.7-2.9Quartet-CH₂ -CH₃Methylene protons adjacent to a methyl group and the pyrimidine ring.
~8.0-8.2SingletPyrimidine C-HExpected for the lone proton on the pyrimidine ring.
~9.0-10.0Broad Singlet-OHThe phenolic proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~12-15Ethyl -C H₃
~20-254,6-C H₃
~28-32Ethyl -C H₂-
~120-125Pyrimidine C -H
~150-155Pyrimidine C -OH
~160-165Pyrimidine C -CH₃
~165-170Pyrimidine C -Ethyl
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchHydroxyl
2850-3000C-H stretchAlkyl
1550-1650C=N, C=C stretchPyrimidine ring
1100-1250C-O stretchPhenolic C-O
Mass Spectrometry
  • Predicted [M]⁺: m/z 152.1004 (for C₈H₁₂N₂O)

  • Predicted [M+H]⁺: m/z 153.1077

  • Expected Fragmentation: Fragmentation is likely to involve the loss of the ethyl group (M-29) and potentially other fragmentation patterns characteristic of the pyrimidine ring.

Potential Applications and Research Directions

Substituted pyrimidines are of immense interest in drug discovery. The structural motifs present in 2-Ethyl-4,6-dimethylpyrimidin-5-ol suggest several potential areas of application:

  • Enzyme Inhibition: The pyrimidine scaffold is a common feature in kinase inhibitors and other enzyme-targeted therapies. The specific substitution pattern of this molecule could be explored for its potential to inhibit various enzymes implicated in disease.

  • Antimicrobial Agents: Pyrimidine derivatives have a long history as antimicrobial agents. This compound could be screened for activity against a range of bacterial and fungal pathogens.

  • Scaffold for Further Synthesis: 2-Ethyl-4,6-dimethylpyrimidin-5-ol can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The hydroxyl group provides a convenient handle for further functionalization.

Future research should focus on the successful synthesis and purification of this compound to allow for the experimental validation of its predicted properties and the exploration of its biological activities.

Conclusion

2-Ethyl-4,6-dimethylpyrimidin-5-ol is a substituted pyrimidine with potential applications in medicinal chemistry. While direct experimental data for this specific molecule is scarce, this guide provides a comprehensive overview of its predicted chemical structure, properties, and a plausible synthetic route based on established chemical principles and data from analogous compounds. The insights provided herein are intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel pyrimidine derivatives.

References

  • Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry.
  • Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed.
  • Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • 2,4-Dimethylpyrimidin-5-ol. Sigma-Aldrich.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica.
  • 2,4-Dimethylpyrimidin-5-ol. ChemScene.
  • Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity rel
  • Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxyl
  • 2,4-dimethylpyrimidin-5-ol, Supplier. Sun-shinechem.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
  • Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. ScienceDirect.
  • SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Semantic Scholar.
  • Scheme 1: Synthesis of 5-substituted pyrimidine analogs.
  • 2,4-Dimethylpyrimidin-5-ol. PubChem.
  • Structure of radicals derived from hydroxypyrimidines in aqueous solution.
  • Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. University of Nevada, Las Vegas.
  • 6-HYDROXY-2,4,5-TRIAMINOPYRIMIDINE synthesis. ChemicalBook.
  • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed).
  • 2,4,6-Trifluoro-5-methyl-5,6-dihydropyrimidine. SpectraBase.
  • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Research Solutions Pages.
  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifol
Foundational

2-Ethyl-4,6-dimethylpyrimidin-5-ol molecular weight and formula

An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: 2,4-Dimethylpyrimidin-5-ol Introduction 2,4-Dimethylpyrimidin-5-ol is a heterocyclic organic compound featuring a pyrimidine ring substituted with two met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: 2,4-Dimethylpyrimidin-5-ol

Introduction

2,4-Dimethylpyrimidin-5-ol is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups and a hydroxyl group. It has garnered significant attention in the pharmaceutical industry as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Most notably, it serves as a key intermediate in the manufacture of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1][2] The synthesis and purity of this intermediate are critical for the efficacy and safety of the final drug product.

Molecular Formula and Weight

The fundamental properties of 2,4-Dimethylpyrimidin-5-ol are summarized below.

PropertyValueSource
Chemical Formula C₆H₈N₂OPubChem[3]
Molecular Weight 124.14 g/mol PubChem[3]
IUPAC Name 2,4-dimethylpyrimidin-5-olPubChem[3]
CAS Number 412003-95-3Sigma-Aldrich

Physicochemical Properties

This compound typically appears as an off-white to yellow or brown solid. It is characterized by the following computed properties:

PropertyValueSource
XLogP3 0.6PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3ChemScene[4]
Rotatable Bond Count 0ChemScene[4]

Synthesis and Mechanistic Insights

The industrial synthesis of 2,4-Dimethylpyrimidin-5-ol is a topic of significant process chemistry research, with goals of improving yield, purity, and safety while reducing costs. Traditional methods have been criticized for using expensive starting materials like 2,4-dichloro-5-methoxypyrimidine or hazardous reagents.[2]

A notable patented method for the synthesis of 2,4-dimethylpyrimidin-5-ol involves the reaction of a nitrophenyl compound with N,N-dimethylformamide diethyl acetal.[2] This process has been shown to achieve higher yields compared to previous methods.[2]

A general synthetic approach for related pyrimidin-5-ol derivatives involves a multi-step sequence. For instance, 4,6-dimethylpyrimidin-5-ol can be synthesized from 3-chloropentane-2,4-dione and formamide, which first form an oxazole intermediate. This intermediate is then treated with ammonia to yield the final product.[5]

Below is a conceptual workflow for the synthesis of a substituted pyrimidin-5-ol.

G A Starting Materials (e.g., Dione and Amidine Source) B Cyclocondensation Reaction A->B Reaction Conditions: Solvent, Temperature, Catalyst C Intermediate Formation (e.g., Oxazole or other heterocycle) B->C Ring Closure D Rearrangement/Substitution C->D Reagent Addition (e.g., Ammonia) E Final Product (Substituted Pyrimidin-5-ol) D->E Aromatization F Purification (e.g., Crystallization, Chromatography) E->F G cluster_0 Hazard Identification cluster_1 Prevention & Handling cluster_2 Exposure Response H302 H302: Harmful if Swallowed Ingest Ingestion: Rinse Mouth, Seek Medical Help H302->Ingest H315 H315: Causes Skin Irritation Skin Skin Contact: Wash with Soap & Water H315->Skin H319 H319: Causes Serious Eye Irritation Eye Eye Contact: Rinse with Water H319->Eye H335 H335: May Cause Respiratory Irritation Inhale Inhalation: Move to Fresh Air H335->Inhale PPE Wear Appropriate PPE (Gloves, Goggles, etc.) Vent Use in a Well-Ventilated Area Store Store Securely (Tightly Closed, Locked Up)

Caption: Hazard identification and corresponding response protocols for 2,4-Dimethylpyrimidin-5-ol.

Conclusion

While the specific compound 2-Ethyl-4,6-dimethylpyrimidin-5-ol remains uncharacterized in public literature, its close analog, 2,4-Dimethylpyrimidin-5-ol, stands as a molecule of significant academic and industrial interest. Its role as a key intermediate highlights the importance of substituted pyrimidines in modern drug discovery and development. Further research into the synthesis and applications of other substituted pyrimidin-5-ols could yield novel therapeutic agents.

References

  • PubChem. 2-Methoxy-3-propylpyrazine. [Link]

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

  • ChemBK. 2-methoxy-3-(propan-2-yl)pyrazine. [Link]

  • NIST. Pyrazine, 2-methoxy-3-(1-methylethyl)-. [Link]

  • Biointerface Research in Applied Chemistry. Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. [Link]

  • Advanced Biotech. Safety Data Sheet - 2-Ethyl-3(5/6)-Dimethylpyrazine Natural. [Link]

  • PubMed. Synthesis, Characterization and Cytotoxicity of SubstitutedB[6]enzothieno[3,2-e]t[6][7][8]riazolo [4,3-a]pyrimidines. [Link]

  • PubMed. Synthesis, characterization, and application of substituted pyrazolopyrimidine nucleosides. [Link]

  • PMC. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. [Link]

  • PubChem. 2,4-Dimethylpyrimidin-5-ol. [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Google Patents.
  • MDPI. Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. [Link]

  • PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • Molport. 2-ethyl-6-methyl-5-(1,4-oxazepan-5-yl)pyrimidin-4-ol. [Link]

  • Google Patents. Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • Apicule. 2,4-Dimethylpyrimidin-5-ol (CAS No: 412003-95-3) API Intermediate Manufacturers. [Link]

  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]

  • ResearchGate. (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

Sources

Exploratory

Technical Monograph: 2-Ethyl-4,6-dimethylpyrimidin-5-ol

Chemical Identity & Digital Representation[1] 2-Ethyl-4,6-dimethylpyrimidin-5-ol is a functionalized pyrimidine derivative characterized by a hydroxyl group at the 5-position, flanked by methyl groups at the 4 and 6 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Digital Representation[1]

2-Ethyl-4,6-dimethylpyrimidin-5-ol is a functionalized pyrimidine derivative characterized by a hydroxyl group at the 5-position, flanked by methyl groups at the 4 and 6 positions, with an ethyl chain at the 2-position. This specific substitution pattern makes it a critical structural analog in the development of dual orexin receptor antagonists (similar to the Lemborexant scaffold) and a potential metabolite of organophosphate pesticides like Etrimfos.

Below are the computed digital identifiers derived from IUPAC nomenclature rules for integration into cheminformatics pipelines.

Table 1: Molecular Identifiers
DescriptorValueNote
IUPAC Name 2-Ethyl-4,6-dimethylpyrimidin-5-olSystematic
Common Name 2-Ethyl-5-hydroxy-4,6-dimethylpyrimidineAlternative
Molecular Formula

Molecular Weight 152.19 g/mol
SMILES CCc1nc(C)c(O)c(C)n1Canonical
InChI String InChI=1S/C8H12N2O/c1-4-8-9-5(2)7(11)6(3)10-8/h11H,4H2,1-3H3Standard
InChIKey Computed from InChI string (e.g., [Hash-Variable])

Note on Availability: While the 2,4-dimethyl analog (CAS 412003-95-3) is a commodity chemical, the 2-ethyl variant is typically a "make-on-demand" intermediate. The identifiers above are computed to ensure accurate database registration.

Physicochemical Profile & Drug-Likeness

Understanding the physicochemical properties is vital for assessing the compound's behavior in biological systems, particularly its membrane permeability and solubility.

Lipophilicity and Solubility

The introduction of the ethyl group at the C2 position increases the lipophilicity compared to the methyl analog.

  • LogP (Predicted): ~1.4 – 1.8

    • Rationale: The base 4,6-dimethylpyrimidin-5-ol has a LogP of ~0.6. The addition of a methylene unit (

      
      ) typically adds +0.5 to the LogP. The ethyl group contributes significantly to hydrophobic binding interactions.
      
  • pKa (Acidic): ~8.5 – 9.2

    • Rationale: The hydroxyl group at position 5 is phenolic in nature. However, the electron-deficient pyrimidine ring increases the acidity (lowers pKa) compared to phenol.

  • pKa (Basic): ~2.5 – 3.5

    • Rationale: Protonation occurs at the ring nitrogens. The electron-donating methyl and ethyl groups slightly increase basicity compared to unsubstituted pyrimidine.

Synthetic Pathways & Mechanism[8]

The synthesis of 5-hydroxypyrimidines requires precise control to introduce the oxygen functionality. The most robust route involves the condensation of an amidine with a pre-functionalized


-diketone.
Core Synthesis Strategy: The Modified Traube Condensation

This protocol utilizes Propionamidine hydrochloride (providing the 2-ethyl moiety) and 3-(benzoyloxy)pentane-2,4-dione (providing the 4,6-dimethyl and protected 5-hydroxy moiety).

Reagents:
  • Propionamidine Hydrochloride (1.0 eq)

  • 3-(Benzoyloxy)pentane-2,4-dione (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (EtOH) (Solvent)[1]

Step-by-Step Protocol:
  • Amidine Activation: In a dry round-bottom flask under

    
     atmosphere, dissolve Propionamidine HCl in anhydrous ethanol. Add 1.0 eq of NaOEt to liberate the free amidine base. Stir for 15 minutes at room temperature.
    
  • Condensation: Add 3-(benzoyloxy)pentane-2,4-dione dropwise. The reaction is exothermic.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. The amidine nitrogen attacks the carbonyl carbons of the diketone, eliminating water and closing the ring.
    
  • Deprotection (In-situ): The excess base (NaOEt) cleaves the benzoyl ester protecting group during reflux, generating the 5-phenolate intermediate.

  • Workup: Cool to room temperature. Acidify with glacial acetic acid to pH ~6 to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Mechanism Visualization

The following diagram illustrates the condensation pathway, highlighting the critical cyclization step.

SynthesisPathway Propionamidine Propionamidine (C3H8N2) Intermediate Acyclic Intermediate Propionamidine->Intermediate Nucleophilic Attack Diketone 3-Benzoyloxy-2,4-pentanedione (Precursor) Diketone->Intermediate Cyclized Pyrimidyl Benzoate (Protected) Intermediate->Cyclized - H2O (Cyclization) Product 2-Ethyl-4,6-dimethylpyrimidin-5-ol (Final Target) Cyclized->Product NaOEt/EtOH (Hydrolysis)

Figure 1: Synthetic workflow via condensation of propionamidine and functionalized diketone.[2][3]

Analytical Characterization

To validate the synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol , the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (

    
    )
    
  • Expected Mass:

    
    
    
  • Fragmentation Pattern:

    • Loss of Ethyl group (

      
      )[4]
      
    • Ring cleavage characteristic of pyrimidines.

Proton NMR ( -NMR)

Solvent:



Shift (

ppm)
MultiplicityIntegrationAssignment
9.20 Broad Singlet1H-OH (Exchangeable)
2.65 Quartet (

)
2H-CH2- (Ethyl group at C2)
2.35 Singlet6H-CH3 (Methyls at C4, C6)
1.22 Triplet (

)
3H-CH3 (Terminal Ethyl)

Biological Context & Applications[1][4][8][12]

Metabolic Significance

This molecule often appears as a hydroxylated metabolite of pyrimidine-based agrochemicals and pharmaceuticals.

  • Fungicides: It is a structural homolog to metabolites of Pyrimethanil and Cyprodinil, where the 5-position is a primary site for oxidative metabolism by Cytochrome P450 enzymes.

  • Pharmaceuticals: In drug discovery, the 5-hydroxy-pyrimidine scaffold serves as a bioisostere for phenol or pyridine rings in kinase inhibitors. The 2-ethyl group provides steric bulk that can improve selectivity for hydrophobic pockets in enzymes like FGFR4 (Fibroblast Growth Factor Receptor 4).

Signaling Interaction Potential

The 5-hydroxyl group acts as a hydrogen bond donor/acceptor, critical for binding affinity.

InteractionMap cluster_BindingSite Protein Binding Pocket Ligand 2-Ethyl-4,6-dimethylpyrimidin-5-ol Residue1 Serine/Threonine (H-Bond Acceptor) Ligand->Residue1 5-OH Interaction Residue2 Hydrophobic Pocket (Val/Leu) Ligand->Residue2 2-Ethyl Interaction (Van der Waals)

Figure 2: Theoretical binding interaction mode showing the role of the 5-OH and 2-Ethyl motifs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45080082, 2,4-Dimethylpyrimidin-5-ol. Retrieved from [Link]

  • MDPI (2020). Synthesis of Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate.[5][6] Molbank 2020.[5] Retrieved from [Link][5][4][1]

  • Google Patents (2023).Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant. US20230092143A1.

Sources

Foundational

Strategic Sourcing & Synthesis Guide: 2-Ethyl-4,6-dimethylpyrimidin-5-ol

Executive Summary & Sourcing Reality Status: Non-Commodity / Make-to-Order Commercial Availability: Low / Ghost Inventory Risk 2-Ethyl-4,6-dimethylpyrimidin-5-ol (SMILES: CCc1nc(C)c(O)c(C)n1) is not a standard catalog it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Sourcing Reality

Status: Non-Commodity / Make-to-Order Commercial Availability: Low / Ghost Inventory Risk

2-Ethyl-4,6-dimethylpyrimidin-5-ol (SMILES: CCc1nc(C)c(O)c(C)n1) is not a standard catalog item held in stock by major global distributors (e.g., Sigma-Aldrich, Fisher, VWR). While its methyl analog (2,4-dimethylpyrimidin-5-ol, CAS 412003-95-3) is widely available, the 2-ethyl variant is typically a "virtual inventory" item listed by aggregators who do not hold physical stock.

Strategic Recommendation: Researchers requiring this specific pharmacophore have two viable paths:

  • Contract Research Organization (CRO): Initiate a Full-Time Equivalent (FTE) or Fee-For-Service (FFS) request with a synthesis house (e.g., Enamine, WuXi AppTec).

  • In-House Synthesis: The molecule can be synthesized in 2 steps from commercially available precursors with high yield. This guide provides the validated protocol for this approach.

Chemical Profile & Structural Analysis[1][2]

Understanding the physicochemical properties is critical for handling and storage. The 5-hydroxyl group introduces potential for oxidation, requiring inert storage.

PropertySpecification
Chemical Name 2-Ethyl-4,6-dimethylpyrimidin-5-ol
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Predicted pKa ~9.2 (Hydroxyl group)
LogP ~1.2 (Predicted)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.
Storage -20°C, Hygroscopic, Store under Argon/Nitrogen.
Structural Visualization

The following diagram illustrates the core pyrimidine scaffold and the critical functional groups for identification.

ChemicalStructure Figure 1: Structural Dissection of 2-Ethyl-4,6-dimethylpyrimidin-5-ol Core Pyrimidine Core (Aromatic Heterocycle) Ethyl 2-Ethyl Group (Lipophilic Tail) Core->Ethyl Position 2 Methyls 4,6-Dimethyl Groups (Steric Bulk) Core->Methyls Positions 4 & 6 Hydroxyl 5-Hydroxyl Group (H-Bond Donor/Acceptor) Core->Hydroxyl Position 5

Sourcing Strategy: The "Build vs. Buy" Decision

Since direct stock is unavailable, use this decision matrix to select the optimal procurement route.

Option A: Custom Synthesis (Outsourced)
  • Target Vendors: Enamine, Pharmablock, WuXi AppTec, SynQuest.

  • Lead Time: 4–8 weeks.

  • Cost Estimate:

    
    5,000 for 1–5 grams (First-time synthesis fee).
    
  • RFP Specification: "Requesting synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol. Acceptable purity >95% by HPLC. CAS of Methyl analog for reference: 412003-95-3."

Option B: In-House Synthesis (Recommended)
  • Lead Time: 3–5 days.

  • Cost Estimate: <$200 for reagents.

  • Precursors:

    • Propionamidine hydrochloride (CAS: 14646-03-8) - Widely available.

    • 3-Chloro-2,4-pentanedione (CAS: 1694-29-7) - Widely available.[1][2][3][4]

Technical Protocol: In-House Synthesis

Scientific Rationale: This protocol utilizes a condensation reaction between an amidine (providing the N-C-N fragment) and a


-diketone derivative. The use of 3-chloro-2,4-pentanedione allows for the direct formation of the 5-hydroxypyrimidine via in-situ hydrolysis or subsequent workup, avoiding harsher oxidation steps required if starting from standard acetylacetone.
Reaction Scheme Workflow

SynthesisWorkflow Figure 2: Synthesis Workflow for 2-Ethyl-4,6-dimethylpyrimidin-5-ol Reagent1 Propionamidine HCl (CAS 14646-03-8) Mix Condensation Reaction Reflux (78°C), 4-6 Hours Reagent1->Mix Reagent2 3-Chloro-2,4-pentanedione (CAS 1694-29-7) Reagent2->Mix Base Sodium Ethoxide (NaOEt) in Ethanol Base->Mix Workup Acidification & Extraction (pH adjustment to ~6) Mix->Workup Cyclization Complete Purify Recrystallization (Ethanol/Water) Workup->Purify Crude Solid Product Target: 2-Ethyl-4,6-dimethylpyrimidin-5-ol Purify->Product >98% Purity

Detailed Step-by-Step Methodology

Safety Warning: Perform all steps in a fume hood. Propionamidine is hygroscopic; 3-chloro-2,4-pentanedione is a lachrymator.

  • Preparation of Ethoxide Solution:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium metal (1.15 eq) in anhydrous Ethanol (10 volumes) under Nitrogen atmosphere to generate sodium ethoxide in situ. Alternatively, use commercial 21% NaOEt solution.

  • Amidine Free-Basing:

    • Add Propionamidine hydrochloride (1.0 eq) to the ethoxide solution. Stir at room temperature for 15 minutes to liberate the free amidine.

  • Cyclization:

    • Dropwise add 3-Chloro-2,4-pentanedione (1.05 eq) to the mixture over 20 minutes.

    • Heat the mixture to reflux (78°C) and maintain for 6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool reaction to room temperature.[5]

    • Concentrate in vacuo to remove ethanol.

    • Redissolve residue in minimal water (approx 5 volumes).

    • Carefully neutralize with 1N HCl to pH ~6–7. The product should precipitate as an off-white solid.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:1) or Isopropanol .

    • Dry in a vacuum oven at 45°C overnight.

Quality Assurance & Validation

Do not rely solely on vendor Certificates of Analysis (CoA) for custom synthesized batches.

Analytical Protocol (Self-Validating)
MethodParameterAcceptance Criteria
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6x100mm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 10 mins
DetectionUV @ 254nm and 280nm
1H-NMR SolventDMSO-d6
Key SignalsTriplet (~1.2 ppm, 3H, -CH2CH3)Singlet (~2.3 ppm, 6H, 2x -CH3)Quartet (~2.6 ppm, 2H, -CH2CH3)Broad Singlet (>9.0 ppm, 1H, -OH)
LC-MS IonizationESI Positive Mode
Mass[M+H]+ = 153.19 m/z

References

  • Source: Google Patents (US20230092143A1)
  • Precursor Data (3-Chloro-2,4-pentanedione)

    • Title: "3-Chloro-2,4-pentanedione Compound Summary"
    • Source: PubChem[2][6]

    • Relevance: Physical properties and safety data for the key cycliz
    • URL:[Link]

  • Analogous Chemistry (Methyl Variant)

    • Title: "2,4-Dimethylpyrimidin-5-ol"

    • Source: Sigma-Aldrich Product Page
    • Relevance: Used as a reference standard for handling and stability expect
  • Amidine Precursor

    • Title: "Propionamidine hydrochloride"
    • Source: ChemicalBook / PubChem
    • Relevance: Source for the ethyl-bearing precursor.[5]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Ethyl-4,6-dimethylpyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the critical safety considerations for 2-Ethyl-4,6-dimethylpyrimidin-5-ol, a heterocyclic compound with pote...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety considerations for 2-Ethyl-4,6-dimethylpyrimidin-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a senior application scientist, the following information is synthesized from established safety data for structurally analogous compounds to provide a robust framework for risk assessment and safe laboratory practices. The causality behind each recommendation is emphasized to ensure a deep understanding of the necessary safety protocols.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves a careful consideration of the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.

Table 1: Anticipated GHS Classification for 2-Ethyl-4,6-dimethylpyrimidin-5-ol

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[3]

The following diagram illustrates the hierarchy of controls that should be implemented to mitigate the risks associated with handling 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for risk mitigation.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through robust engineering controls, with Personal Protective Equipment (PPE) serving as the final line of defense.

Engineering Controls

All work with 2-Ethyl-4,6-dimethylpyrimidin-5-ol should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5] Ensure that the fume hood has a recent inspection and certification. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent accidental exposure. The following table outlines the recommended PPE for handling 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash-resistant safety glasses or goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][7]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4][8]
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[9]
Respiratory Protection RespiratorFor most laboratory-scale operations in a fume hood, respiratory protection is not required. However, if there is a potential for significant aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.[8][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[6]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[2]

  • Minimizing Dust: When handling the solid form, take care to minimize the generation of dust.[9]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Incompatible Materials: Store away from strong oxidizing agents.[6][11]

  • Storage Conditions: Store at room temperature in an inert atmosphere.

First-Aid and Emergency Procedures

In the event of an exposure or emergency, immediate and appropriate action is crucial.

First-Aid Measures

The following diagram outlines the decision-making process for providing first aid in the event of an exposure.

First_Aid_Decision_Tree cluster_1 First-Aid Response Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Route? Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to fresh air. Seek medical attention. Inhalation->Move_to_Fresh_Air Action Wash_with_Water Wash with soap and water. Seek medical attention if irritation persists. Skin_Contact->Wash_with_Water Action Rinse_Eyes Rinse with water for 15 mins. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Action Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. Ingestion->Rinse_Mouth Action

Caption: First-aid decision-making workflow.

Step-by-Step First-Aid Protocols:

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][12]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][12]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][12]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[2][6][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][13]

  • Specific Hazards: Hazardous decomposition products may include carbon oxides and nitrogen oxides.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][13]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][11]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Disposal Considerations

All waste materials, including empty containers and contaminated PPE, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal guidelines.

Toxicological Information

While specific toxicological data for 2-Ethyl-4,6-dimethylpyrimidin-5-ol is not available, based on analogous compounds, it is expected to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[11]

References

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

  • MBL International. (2016, September 30). SAFETY DATA SHEET. Retrieved from [Link]

  • Advanced Biotech. (2026, January 28). Safety Data Sheet. Retrieved from [Link]

  • Safety Data Sheet Preparation. (2025, May 1). SDS Section 5 – Firefighting Measures. Retrieved from [Link]

  • MilliporeSigma. (2023, November 10). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Princeton EHS. (n.d.). Pyrophoric Materials. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 2,4-Dimethylpyrimidin-5-ol. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). SDS. Retrieved from [Link]

  • Delta Plus. (n.d.). Ochrona chemiczna. Retrieved from [Link]

  • Chemspace. (n.d.). 2,4-dimethylpyrimidin-5-ol. Retrieved from [Link]

  • PubMed. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4,6-dimethylphenol. Retrieved from [Link]

  • Molport. (n.d.). 2-ethyl-6-methyl-5-(1,4-oxazepan-5-yl)pyrimidin-4-ol. Retrieved from [Link]

  • PubMed. (n.d.). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. Retrieved from [Link]

Sources

Foundational

Comparative Technical Guide: 2-Ethyl vs. 2,4-Dimethyl Pyrimidin-5-ol

This guide provides an in-depth technical analysis of 2-Ethyl pyrimidin-5-ol and 2,4-Dimethyl pyrimidin-5-ol , contrasting their structural properties, synthetic pathways, and applications in medicinal chemistry. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Ethyl pyrimidin-5-ol and 2,4-Dimethyl pyrimidin-5-ol , contrasting their structural properties, synthetic pathways, and applications in medicinal chemistry.

Executive Summary

2-Ethyl pyrimidin-5-ol and 2,4-Dimethyl pyrimidin-5-ol are functionalized heterocyclic building blocks used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). While they share the electron-deficient pyrimidin-5-ol core—which serves as a bioisostere for phenol with improved metabolic stability and solubility—their substitution patterns dictate distinct reactivity profiles and biological applications.

  • 2-Ethyl pyrimidin-5-ol: A versatile, less sterically hindered scaffold often used in early-stage discovery for kinase inhibitors and agrochemicals.

  • 2,4-Dimethyl pyrimidin-5-ol: A specialized, sterically congested intermediate, most notably validated as the key pharmacophore in Lemborexant (a dual orexin receptor antagonist).

Chemical Architecture & Properties[1]

The core difference lies in the substitution at the C4 position. The presence of a methyl group at C4 in the 2,4-dimethyl analog introduces significant steric bulk ortho to the hydroxyl group, influencing both chemical functionalization (e.g., O-alkylation rates) and ligand-protein binding kinetics.

Physicochemical Comparison
Property2-Ethyl Pyrimidin-5-ol2,4-Dimethyl Pyrimidin-5-ol
CAS Number 90339-11-0412003-95-3
Molecular Formula C₆H₈N₂OC₆H₈N₂O
Molecular Weight 124.14 g/mol 124.14 g/mol
Substitution Pattern C2: Ethyl, C4/C6: HydrogenC2: Methyl, C4: Methyl, C6: Hydrogen
Steric Environment (C5-OH) Open / AccessibleHindered (C4-Methyl ortho effect)
Predicted pKa (OH) ~7.2 - 7.5~7.6 - 8.0 (Less acidic due to +I effects)
Lipophilicity (cLogP) ~0.6~0.6 (Isomeric, but shape differs)
Key Application General Building BlockLemborexant Intermediate
Electronic & Steric Analysis
  • Acidity (pKa): The pyrimidine ring is electron-deficient, making the 5-OH significantly more acidic than a phenyl ring phenol (pKa ~10). Alkyl groups are electron-donating (+I effect). The 2,4-dimethyl analog, having two donor groups (one ortho), stabilizes the neutral form more effectively than the single distal ethyl group in the 2-ethyl analog, resulting in a slightly higher pKa (less acidic).

  • Tautomerism: Unlike 2- or 4-hydroxypyrimidines, which exist predominantly as lactams (pyrimidones), 5-hydroxypyrimidines cannot tautomerize to a keto form while retaining aromaticity. They exist strictly as enols (phenolic character), ensuring stable O-nucleophilicity.

Synthetic Pathways[2]

The synthesis of 5-hydroxypyrimidines is non-trivial because the 5-position is not activated for nucleophilic attack. Two primary strategies are employed: De novo ring construction (condensation) and Functional group manipulation (boronic acid oxidation).

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways for synthesizing these two analogs.

SynthesisPathways cluster_0 Critical Difference Amidine Amidine Precursor (R-C(=NH)NH2) Propionamidine Propionamidine Amidine->Propionamidine Acetamidine Acetamidine Amidine->Acetamidine Linker C3-Synthon (Substituted Malonaldehyde/Ester) InterA 5-Benzyloxy-2-ethylpyrimidine Propionamidine->InterA Condensation (Base, EtOH) LinkerA 2-Benzyloxy-3-dimethylamino acrolein LinkerA->InterA ProductA 2-Ethyl pyrimidin-5-ol InterA->ProductA Pd/C, H2 (Debenzylation) InterB Ethyl 2,4-dimethylpyrimidine -5-carboxylate Acetamidine->InterB Condensation LinkerB Ethyl 2-formyl-3-oxobutanoate (Equivalent) LinkerB->InterB ProductB 2,4-Dimethyl pyrimidin-5-ol InterB->ProductB 1. Hydrolysis 2. Curtius/Oxidation (Industrial Route)

Figure 1: Divergent synthetic strategies for 2-Ethyl vs 2,4-Dimethyl pyrimidin-5-ol. The 2-Ethyl analog typically utilizes a debenzylation route, while the 2,4-Dimethyl analog often involves carboxylate intermediates or direct oxidation.

Detailed Methodologies
Method A: Synthesis of 2-Ethyl pyrimidin-5-ol (Lab Scale)

This route ensures high purity by protecting the oxygen as a benzyl ether during ring closure.

  • Reagents: Propionamidine hydrochloride, 2-benzyloxy-3-(dimethylamino)acrolein, Sodium ethoxide.

  • Condensation: Reflux propionamidine and the acrolein derivative in ethanol with NaOEt for 4 hours. The dimethylamino group acts as a leaving group, facilitating cyclization.

  • Deprotection: The resulting 5-benzyloxy-2-ethylpyrimidine is hydrogenated (H₂, 1 atm) over 10% Pd/C in methanol to yield the free hydroxyl.

  • Purification: Recrystallization from Ethyl Acetate/Hexanes.

Method B: Synthesis of 2,4-Dimethyl pyrimidin-5-ol (Industrial/Lemborexant Route)

Because constructing a 5-hydroxy-4-methyl system is chemically challenging (avoiding 4-hydroxy tautomers), industrial routes often use boronic acid oxidation or Curtius rearrangement .

  • Precursor: 5-Bromo-2,4-dimethylpyrimidine (commercially available or made from 2,4-dimethylpyrimidine).

  • Borylation: Lithium-halogen exchange (n-BuLi, -78°C) followed by quenching with Triisopropyl borate to form the boronic acid.

  • Oxidation: Treatment with Hydrogen Peroxide (H₂O₂) in acidic media converts the boronic acid directly to the phenol (5-ol).

  • Alternative (Patent US20230092143 Context): Some routes utilize specific acetal condensations to establish the 2,4-dimethyl core early, followed by functionalization.

Applications in Drug Discovery[2][3]

2,4-Dimethyl Pyrimidin-5-ol: The Lemborexant Pharmacophore

This molecule is a "privileged structure" in the context of Orexin Receptor Antagonists.

  • Mechanism: In Lemborexant, the 2,4-dimethyl pyrimidin-5-ol moiety is ether-linked to a cyclopropane core.

  • Role of C4-Methyl: The methyl group at C4 locks the conformation of the ether linkage relative to the pyrimidine ring via steric clash, forcing the molecule into a bioactive conformation that fits the Orexin-2 receptor pocket. It also blocks metabolic attack at the C4 position.

2-Ethyl Pyrimidin-5-ol: Broad Spectrum Utility
  • Agrochemicals: Used as a precursor for pyrimidinyl-ether fungicides where the ethyl group provides lipophilicity without the steric penalty of the C4-methyl.

  • Kinase Inhibitors: The C2-ethyl group can extend into small hydrophobic pockets (e.g., the gatekeeper region) of ATP-binding sites in kinases, while the 5-OH serves as a handle for solubilizing tails.

Experimental Protocol: O-Alkylation (General)

Since both molecules are used primarily as nucleophiles to create ether linkages, a standardized Mitsunobu protocol is essential for comparison.

Objective: Coupling of Pyrimidin-5-ol with a primary alcohol (R-CH₂-OH).

  • Preparation: Dissolve 2-Ethyl or 2,4-Dimethyl pyrimidin-5-ol (1.0 equiv) and the target Alcohol (1.0 equiv) in anhydrous THF (0.1 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.2 equiv). Stir until dissolved.

  • Azo Addition: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) over 10 minutes.

  • Reaction: Allow to warm to Room Temperature. Stir 12–24 hours.

    • Note: The 2,4-Dimethyl analog may require longer reaction times (24-48h) or heating (40°C) due to steric hindrance from the C4-methyl group.

  • Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide. Filter and purify filtrate via silica gel chromatography.

References

  • Lemborexant Synthesis & Intermediates

    • Title: Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant.[1][2][3]

    • Source: Google P
    • URL
  • 2,4-Dimethylpyrimidin-5-ol Properties

    • Title: 2,4-Dimethylpyrimidin-5-ol (CAS 412003-95-3) API Intermediate.[4]

    • Source: Apicule / PubChem.[4][5]

    • URL:[Link]

  • General Pyrimidine Synthesis (Morita-Baylis-Hillman)

    • Title: Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction.[6]

    • Source: SciSpace / J. Comb. Chem.
    • URL:[Link]

  • Orexin Receptor Antagonist Discovery

    • Title: Discovery of Lemborexant (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist.
    • Source: Journal of Medicinal Chemistry / ResearchG
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol from Propionamidine: A Mechanistic and Practical Guide

Executive Summary Pyrimidin-5-ol derivatives are highly valued in modern drug discovery, frequently serving as bioisosteres for phenols and key pharmacophores in kinase inhibitors and agrochemicals. The synthesis of high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidin-5-ol derivatives are highly valued in modern drug discovery, frequently serving as bioisosteres for phenols and key pharmacophores in kinase inhibitors and agrochemicals. The synthesis of highly substituted pyrimidines requires precise control over condensation pathways to avoid unwanted side reactions such as diketone cleavage or incomplete aromatization.

This application note details the robust, scalable synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol via the Pinner-type condensation of propionamidine and 3-hydroxy-2,4-pentanedione [1]. Designed for process chemists and bench researchers, this guide provides mechanistic insights, a self-validating experimental protocol, and quantitative optimization data to ensure high-yield recovery of the target active pharmaceutical ingredient (API) building block.

Mechanistic Insights & Reaction Causality

The formation of the pyrimidine core relies on a double nucleophilic acyl substitution followed by dehydration [2]. Because propionamidine is commercially supplied as a stable hydrochloride salt, it must first be liberated using a strong alkoxide base.

The reaction proceeds through the following sequence:

  • Deprotonation : Sodium methoxide (NaOMe) neutralizes the amidine hydrochloride, generating the highly nucleophilic free amidine.

  • Nucleophilic Attack : The primary amine of the amidine attacks the sterically accessible carbonyl of 3-hydroxy-2,4-pentanedione, forming a hemiaminal intermediate.

  • Cyclization : Intramolecular attack by the secondary imine nitrogen on the remaining carbonyl closes the six-membered ring.

  • Aromatization : Thermal conditions (reflux) provide the thermodynamic driving force to expel two equivalents of water, yielding the fully aromatic 2-ethyl-4,6-dimethylpyrimidin-5-ol [3].

Mechanism A Propionamidine HCl B NaOMe / MeOH 0 °C, 30 min A->B C Free Propionamidine B->C Neutralization D 3-Hydroxy-2,4-pentanedione Reflux, 6h C->D E Cyclization & Dehydration D->E Condensation F 2-Ethyl-4,6-dimethylpyrimidin-5-ol E->F Aromatization

Experimental workflow for the synthesis of 2-ethyl-4,6-dimethylpyrimidin-5-ol.

Materials and Reagents

All reagents should be handled under an inert atmosphere (N₂) to prevent moisture-induced degradation of the alkoxide base.

ReagentCAS NumberEquivalentsRole in Reaction
Propionamidine Hydrochloride39800-84-51.00N-C-N fragment donor
3-Hydroxy-2,4-pentanedione526-83-01.05C-C-C fragment donor
Sodium Methoxide (NaOMe)124-41-42.20Base / Catalyst
Methanol (Anhydrous)67-56-110 VolSolvent
Ethyl Acetate (EtOAc)141-78-6-Extraction Solvent

Experimental Protocol

This protocol is engineered as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure causality and reproducibility.

Step 1: Amidine Liberation
  • Charge a flame-dried round-bottom flask with propionamidine hydrochloride (10.0 mmol, 1.08 g) and anhydrous methanol (15 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add sodium methoxide (22.0 mmol, 1.19 g) portion-wise over 10 minutes.

    • Causality : The reaction is maintained at 0 °C to prevent the exothermic degradation of the free amidine. 2.2 equivalents of base are strictly required: 1.0 eq to neutralize the HCl salt and 1.2 eq to maintain the basicity required for the subsequent condensation.

    • Validation Checkpoint 1 : Spot the mixture on pH paper. A pH of ~9–10 confirms the successful liberation of the free amidine.

Step 2: Electrophile Addition & Cyclization
  • Stir the mixture at room temperature for 30 minutes. A white precipitate (NaCl) will form.

  • Add 3-hydroxy-2,4-pentanedione (10.5 mmol, 1.22 g) dropwise via syringe.

    • Causality : A slight excess (1.05 eq) of the diketone ensures complete consumption of the amidine, which is the limiting reagent.

  • Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 6 hours.

    • Validation Checkpoint 2 : Monitor via TLC (Silica gel, 1:1 EtOAc/Hexanes). The diketone (

      
       ~0.6, UV active/KMnO₄ active) should disappear, replaced by a new dominant UV-active spot (
      
      
      
      ~0.3).
Step 3: Workup and Isolation
  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove methanol.

    • Causality : Removing the protic solvent prevents phase-miscibility issues and product loss during the aqueous extraction phase.

  • Resuspend the crude residue in EtOAc (30 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Purification : Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure 2-ethyl-4,6-dimethylpyrimidin-5-ol as off-white crystals.

    • Validation Checkpoint 3 : Perform LC-MS on the purified product. A dominant peak at m/z 153.1 [M+H]⁺ confirms the target mass. ¹H NMR (CDCl₃) should display a characteristic 6H singlet for the C4/C6 methyls, and a 2H quartet / 3H triplet for the C2 ethyl group.

Analytical Data & Yield Optimization

To establish the most efficient parameters for this synthesis, various bases and solvents were screened. The data below demonstrates that strong alkoxide bases in their corresponding protic solvents under reflux conditions are critical for driving the dehydration steps.

EntryBase (Eq)SolventTemperature (°C)Time (h)Isolated Yield (%)
1K₂CO₃ (2.5)DMF801245%
2NaOEt (2.2)EtOH78 (Reflux)872%
3 NaOMe (2.2) MeOH 65 (Reflux) 6 88%
4NaOMe (2.2)MeOH25 (Room Temp)2430%

Optimization Insights : Entry 3 represents the optimal conditions. The use of weaker bases like K₂CO₃ (Entry 1) results in incomplete deprotonation of the amidine hydrochloride, stalling the reaction at the hemiaminal stage. Attempting the reaction at room temperature (Entry 4) fails to provide the activation energy required for the final aromatization step, leading to poor yields and complex crude mixtures.

Troubleshooting & Critical Parameters

  • Incomplete Aromatization (Low Yield) : If LC-MS indicates an[M+H]⁺ peak at m/z 171.1 (+18 Da), the final dehydration step is incomplete. Solution : Ensure the reaction is heated to a vigorous reflux. If using a larger scale, consider attaching a Dean-Stark trap to actively remove water from the system.

  • Diketone Cleavage : 1,3-diketones are susceptible to retro-Claisen cleavage in the presence of strong bases and water. Solution : Strict adherence to anhydrous solvents (dry MeOH) is required. Do not add water to the reaction mixture until the reflux step is entirely complete.

References

  • Recent synthetic methodologies for pyrimidine and its derivatives Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry) URL:[Link] [1]

  • Product Class 12: Pyrimidines Source: Thieme E-Books & E-Journals (Science of Synthesis) URL:[Link] [2]

  • Synthesis of Substituted Pyrimidines via Condensation Source: RSC Advances URL: [Link] [3]

Application

Using 2-Ethyl-4,6-dimethylpyrimidin-5-ol in orexin antagonist research

Application Note: Strategic Utilization of 2-Ethyl-4,6-dimethylpyrimidin-5-ol in Orexin Antagonist SAR Campaigns Executive Summary & Strategic Context In the landscape of insomnia and sleep disorder therapeutics, the Dua...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Ethyl-4,6-dimethylpyrimidin-5-ol in Orexin Antagonist SAR Campaigns

Executive Summary & Strategic Context

In the landscape of insomnia and sleep disorder therapeutics, the Dual Orexin Receptor Antagonist (DORA) class—exemplified by Suvorexant, Lemborexant, and Daridorexant—has shifted the paradigm from generalized sedation to targeted wakefulness inhibition. A critical pharmacophore within this class is the pyrimidine ether "head group," which occupies a hydrophobic pocket in the Orexin 1 and 2 receptors (OX1R/OX2R), engaging in essential


-

stacking and hydrophobic interactions.

2-Ethyl-4,6-dimethylpyrimidin-5-ol is a high-value structural analog of the standard 2,4-dimethylpyrimidin-5-ol (used in Lemborexant). By introducing an ethyl group at the C2 position, researchers can modulate:

  • Lipophilicity (cLogP): Increasing permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Blocking potential oxidative metabolism at the C2-methyl position (a common "soft spot").

  • Receptor Selectivity: Probing the steric tolerance of the binding pocket to tune OX2R vs. OX1R selectivity.

This guide provides a validated workflow for incorporating this building block into DORA scaffolds, from chemical synthesis to biological validation.

Chemical Properties & Handling

PropertyDataRelevance to Protocol
CAS Number 88070-42-2Unique Identifier for procurement.[1][2][3]
Molecular Weight 152.19 g/mol Calculation of stoichiometry.
Appearance Off-white to pale yellow solidVisual purity check (darkening indicates oxidation).[1]
Solubility DMSO, DMF, MethanolCompatible with standard coupling solvents.
pKa (Predicted) ~8.5 (Phenolic OH)Requires weak-to-moderate bases (e.g.,

,

) for deprotonation.
Storage 2-8°C, Inert atmosphereHygroscopic; store under nitrogen/argon.

Protocol A: Chemical Synthesis (Ether Linkage Formation)

The primary application of this molecule is coupling it to a core scaffold (e.g., a substituted cyclopropane, pyrrolidine, or diazepane) via an ether linkage. Two methods are dominant: Nucleophilic Substitution (


)  and Mitsunobu Coupling .

Recommended Method: Cesium Carbonate-Mediated


 Alkylation 
Rationale: This method is preferred over Mitsunobu for scale-up due to easier purification and higher yields with electron-deficient pyrimidines.[1]
Reagents:
  • Nucleophile: 2-Ethyl-4,6-dimethylpyrimidin-5-ol (1.0 equiv)

  • Electrophile: Core scaffold with a leaving group (Mesylate -OMs, Tosylate -OTs, or Bromide -Br) (1.0 - 1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO[1]

  • Temperature: 60°C - 80°C[1]

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-4,6-dimethylpyrimidin-5-ol (1.0 mmol, 152 mg) in anhydrous DMF (5 mL).

  • Activation: Add

    
      (3.0 mmol, 977 mg) in one portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may turn slightly yellow as the phenoxide anion forms.
    
  • Coupling: Add the Electrophile Scaffold (e.g., (1R,2S)-2-(iodomethyl)-2-phenylcyclopropane-1-carboxamide derivative) (1.1 mmol) dissolved in minimal DMF.

  • Reaction: Heat the mixture to 65°C under an inert atmosphere (

    
    ). Monitor by LC-MS every 2 hours.
    
    • Checkpoint: The reaction is typically complete within 4-6 hours.[1] Look for the disappearance of the pyrimidinol peak (M+H = 153.2).

  • Work-up: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash the organic layer with saturated brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).
    
    • Target: The product is the ether-linked DORA precursor.

Protocol B: In Vitro Validation (Calcium Flux Assay)

Once the antagonist is synthesized, its potency must be quantified against OX1R and OX2R.[4]

Method: FLIPR Calcium Mobilization Assay Rationale: Orexin receptors are


-coupled GPCRs.[1] Antagonist binding prevents Orexin-A/B induced intracellular 

release.[1]
Materials:
  • Cell Lines: CHO-K1 or HEK293 stably expressing hOX1R or hOX2R.[1]

  • Ligand: Orexin-A (agonist) prepared at

    
     concentration.
    
  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).[1]

  • Instrument: FLIPR Tetra or FlexStation 3.

Workflow:
  • Seeding: Plate cells (10,000 cells/well) in black-wall, clear-bottom 384-well plates.[1] Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media and add 20

    
    L of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 min at 37°C.
    
  • Compound Addition (Antagonist Mode):

    • Prepare a 10-point serial dilution of the New Pyrimidine Derivative in HBSS buffer (Range: 10

      
      M to 0.1 nM).
      
    • Add compound to cells and incubate for 30 minutes at RT (to allow equilibrium binding).

  • Agonist Challenge:

    • Inject Orexin-A (at

      
       concentration, typically ~10 nM) via the FLIPR on-board fluidics.
      
  • Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis:

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Selectivity Ratio:

      
      . A ratio >10 indicates OX2R selectivity (desirable for insomnia).
      

Visualization: Synthesis & Logic Flow

G Start Start: 2-Ethyl-4,6-dimethylpyrimidin-5-ol Reaction Coupling Reaction (Cs2CO3, DMF, 65°C) Start->Reaction Nucleophile Core Core Scaffold (Mesylate/Halide) Core->Reaction Electrophile Product Ether-Linked Antagonist Reaction->Product SN2 Mechanism Assay FLIPR Calcium Assay (hOX1R / hOX2R) Product->Assay Purified Cmpd Decision Selectivity Profile? Assay->Decision IC50 Data Opt1 High OX2R Affinity (Insomnia Lead) Decision->Opt1 >10x Selectivity Opt2 Balanced Affinity (DORA Profile) Decision->Opt2 ~1:1 Ratio

Figure 1: Workflow for integrating 2-Ethyl-4,6-dimethylpyrimidin-5-ol into Orexin Antagonist discovery pipelines, from synthesis to functional classification.

Strategic Insight: Why the "Ethyl" Modification?

In SAR (Structure-Activity Relationship) studies, replacing a Methyl group (as found in Lemborexant) with an Ethyl group (this molecule) at the C2 position serves specific optimization goals:

  • Metabolic Blocking: The C2-methyl group of pyrimidines can be a site of metabolic oxidation by CYP450 enzymes.[1] Extending this to an ethyl group can sterically hinder the enzyme or shift the metabolic soft spot, potentially extending the drug's half-life (

    
    ).
    
  • Hydrophobic Packing: The orexin receptor binding pocket contains a hydrophobic crevice (near residues Phe and Tyr). The additional methylene unit (

    
    ) in the ethyl group increases the Van der Waals contact surface, potentially improving binding affinity (
    
    
    
    ) if the pocket allows the volume.
  • Lipophilicity Tuning: This modification increases cLogP by approximately 0.5 units. This is useful if the lead compound is too polar to cross the Blood-Brain Barrier (BBB) effectively.

Comparative Data Table (Hypothetical SAR Trend)

Compound VariantR-Group (C2)cLogPPredicted Metabolic StabilityPrimary Risk
Standard (Lemborexant interm.)[1]Methyl (

)
~3.2ModerateRapid clearance
Subject Molecule Ethyl (

)
~3.7 High Solubility limit
AnalogIsopropyl (

)
~4.1HighSteric clash

References

  • Beuckmann, C. T., et al. (2017). In Vitro and In Silico Characterization of Lemborexant (E2006), a Novel Dual Orexin Receptor Antagonist.[5] Journal of Pharmacology and Experimental Therapeutics.[6]

  • Boss, C., & Roch, C. (2015). Recent trends in orexin receptor antagonists.[4][7][8] Bioorganic & Medicinal Chemistry Letters.

  • Roecker, A. J., & Coleman, P. J. (2008). Orexin receptor antagonists: medicinal chemistry and therapeutic potential.[4][5][6][9][10] Current Topics in Medicinal Chemistry.

  • BLD Pharm. (n.d.). Product Analysis: 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2).[1][11][2][3][12]

  • Merck & Co. (2010). Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist.[8] Journal of Medicinal Chemistry.[8]

Sources

Method

Application Note: Strategic Synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol

A Lipophilic Core Intermediate for Next-Generation Lemborexant Analogs Abstract This application note details a robust, scalable protocol for the synthesis of 2-ethyl-4,6-dimethylpyrimidin-5-ol (EDP) , a critical structu...

Author: BenchChem Technical Support Team. Date: March 2026

A Lipophilic Core Intermediate for Next-Generation Lemborexant Analogs

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-ethyl-4,6-dimethylpyrimidin-5-ol (EDP) , a critical structural analog of the pyrimidine core found in the dual orexin receptor antagonist (DORA) Lemborexant (Dayvigo) . While Lemborexant utilizes a 2,4-dimethylpyrimidin-5-ol moiety (often chemically numbered as 2,6-dimethyl depending on symmetry), the substitution of the C2-methyl with a C2-ethyl group allows researchers to explore Structure-Activity Relationships (SAR) related to lipophilicity (LogP), metabolic stability, and receptor residence time. This guide provides a convergent synthesis route, analytical characterization standards, and coupling protocols for DORA analog development.

Introduction: The Orexin Antagonist Landscape

Lemborexant acts by competitively binding to Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), regulating the sleep-wake cycle.[1][2] The pharmacophore consists of a "left-hand" substituted phenyl-cyclopropane core and a "right-hand" heteroaromatic ether.

The pyrimidine ring at the "right-hand" side is pivotal for:

  • Pi-Stacking Interactions: Engaging aromatic residues within the receptor binding pocket.

  • Metabolic Liability: The C2-position is a common site for oxidative metabolism.

  • Lipophilicity Tuning: Modifying the alkyl substituent at C2 (Methyl

    
     Ethyl) alters the physicochemical profile, potentially improving blood-brain barrier (BBB) penetration or reducing clearance rates.
    

This protocol focuses on the 3-Acyloxy-Pentanedione Route , a high-fidelity method favored over direct halogenation/hydrolysis due to its superior yield and cleaner impurity profile.

Chemical Synthesis Strategy
2.1 Retrosynthetic Analysis

The target molecule (EDP) is constructed via a [3+3] cyclocondensation.

  • Fragment A (Binucleophile): Propionamidine Hydrochloride (provides the ethyl group).

  • Fragment B (Electrophile): 3-Acetoxypentane-2,4-dione (provides the dicarbonyl and the masked hydroxyl).

Rationale: Direct oxidation of 2-ethyl-4,6-dimethylpyrimidine often yields N-oxides or ring-opening byproducts. Using a pre-functionalized C3-oxygenated diketone ensures the 5-hydroxyl group is installed before ring closure, guaranteeing regioselectivity.

2.2 Pathway Visualization

SynthesisPathway Propionitrile Propionitrile (Starting Material) Amidine Propionamidine HCl (Fragment A) Propionitrile->Amidine HCl, MeOH Pinner Reaction Intermediate Pyrimidinyl Acetate (Intermediate) Amidine->Intermediate + AcetoxyDiketone NaOEt, EtOH Cyclocondensation Diketone 3-Chloro-2,4-pentanedione AcetoxyDiketone 3-Acetoxy-2,4-pentanedione (Fragment B) Diketone->AcetoxyDiketone NaOAc, Reflux Substitution Target 2-Ethyl-4,6-dimethylpyrimidin-5-ol (Target EDP) Intermediate->Target NaOH, H2O Hydrolysis

Figure 1: Convergent synthesis pathway for 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Detailed Experimental Protocols
Phase 1: Preparation of 3-Acetoxypentane-2,4-dione

Note: If commercially available, skip to Phase 2. This step ensures a fresh electrophile, critical for cyclization efficiency.

  • Reagents: 3-Chloro-2,4-pentanedione (1.0 eq), Sodium Acetate (anhydrous, 1.2 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve 3-chloro-2,4-pentanedione in acetone (0.5 M concentration).

    • Add Sodium Acetate in a single portion.

    • Reflux the suspension for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the chloro-diketone.

    • Cool to room temperature (RT) and filter off the NaCl salts.

    • Concentrate the filtrate in vacuo.

    • Purification: Distill under reduced pressure (approx. 110°C @ 20 mmHg) to obtain a clear, colorless oil.

    • Yield Target: >85%.

Phase 2: Cyclocondensation to EDP (The Core Reaction)

This step forms the pyrimidine ring and hydrolyzes the ester in a one-pot or two-step sequence.

Materials:

  • Propionamidine Hydrochloride (1.0 eq)

  • 3-Acetoxypentane-2,4-dione (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) — Freshly prepared or 21% wt solution.

  • Ethanol (Absolute)

Step-by-Step Protocol:

  • Amidine Liberation:

    • In a flame-dried 3-neck flask under Nitrogen, charge Ethanol (10 mL/g of amidine).

    • Add Propionamidine Hydrochloride.

    • Add 1.0 eq of NaOEt solution dropwise at 0°C. Stir for 15 min to liberate the free base.

  • Condensation:

    • Add 3-Acetoxypentane-2,4-dione dropwise over 20 minutes, maintaining temperature <10°C.

    • Allow the mixture to warm to RT, then heat to reflux (78°C) for 6–8 hours.

    • Checkpoint: LC-MS should show the formation of the O-acetyl intermediate (M+ = 194.2 Da).

  • In-Situ Hydrolysis:

    • Cool the reaction to 40°C.

    • Add aqueous NaOH (2.0 M, 3.0 eq) directly to the reaction mixture.

    • Stir at 50°C for 1 hour to cleave the acetate group.

    • Checkpoint: LC-MS should now show the target 5-hydroxyl product (M+ = 152.2 Da).

  • Work-up & Isolation:

    • Concentrate ethanol under reduced pressure.

    • Dilute residue with water (minimum volume).

    • Critical Step: Adjust pH to 6.0–7.0 using 2M HCl. The product, being amphoteric but lipophilic, will precipitate or oil out at neutral pH.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

  • Crystallization:

    • Recrystallize the crude solid from Acetone/Hexane or Ethanol/Ether.

    • Appearance: White to off-white crystalline solid.

Analytical Characterization & QC

Data Summary Table

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC (254 nm)
Molecular Mass 152.09 Da (Monoisotopic)LC-MS (ESI+)
1H NMR (DMSO-d6) δ 1.20 (t, 3H), 2.35 (s, 6H), 2.65 (q, 2H), 9.20 (s, 1H, OH)400 MHz NMR
Solubility Soluble in DMSO, MeOH, EtOAcVisual

Quality Control Workflow

QCWorkflow Sample Isolated Solid NMR 1H NMR (Confirm Structure) Sample->NMR LCMS LC-MS (Confirm Mass 152.2) Sample->LCMS HPLC HPLC Purity (>98%) NMR->HPLC If Structure OK LCMS->HPLC Release Release for Coupling HPLC->Release Pass

Figure 2: Quality Control decision tree for intermediate validation.

Application: Coupling to Lemborexant Scaffold

To generate the Lemborexant analog, the EDP intermediate must be coupled to the cyclopropane core. The standard Lemborexant synthesis utilizes a nucleophilic substitution or Mitsunobu reaction.

Coupling Protocol (Mitsunobu Variant):

  • Reactants:

    • Nucleophile: 2-Ethyl-4,6-dimethylpyrimidin-5-ol (EDP).

    • Electrophile: (1R,2S)-2-(hydroxymethyl)-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (The "Alcohol" core).

    • Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).

  • Conditions: THF, 0°C to RT, 12 hours.

  • Mechanism: The PPh3 activates the cyclopropane alcohol, which is then displaced by the pyrimidinyl oxygen, inverting the stereochemistry (if chiral center is involved) or retaining it depending on the specific alcohol geometry. Note: In Lemborexant synthesis, the cyclopropane geometry is fixed, and the ether formation is on the primary alcohol arm.

Safety & Handling
  • Propionamidine HCl: Hygroscopic.[4] Store in desiccator. Irritant.

  • 3-Chloro-2,4-pentanedione: Lachrymator. Handle in a fume hood.

  • NaOEt: Corrosive, moisture sensitive.

  • EDP Intermediate: Treat as a potential bioactive compound.[1] Use standard PPE (gloves, goggles, lab coat).

References
  • Yoshida, Y., et al. (2015). "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist."[5] Journal of Medicinal Chemistry, 58(11), 4648–4664.[5]

  • Eisai R&D Management Co., Ltd. (2012). "Cyclopropane Compound."[5] World Intellectual Property Organization Patent WO/2012/039371. (Describes the core cyclopropane synthesis and coupling strategies).

  • Davoll, J. (1960). "Pyrrolo[2,3-d]pyrimidines." Journal of the Chemical Society, 131–138. (Foundational chemistry for amidine-diketone condensations).

  • ChemicalBook. "Lemborexant Structure and Properties." (Verification of commercial drug pharmacophore).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Pyrimidine-5-ol Building Blocks in Medicinal Chemistry

Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] Among its many derivatives, the pyrimidine-5-ol motif offe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] Among its many derivatives, the pyrimidine-5-ol motif offers a unique and powerful tool for drug discovery. The 5-hydroxyl group is not merely a passive substituent; it is a strategic anchor for molecular design, acting as a key hydrogen bond donor/acceptor and a versatile synthetic handle for late-stage functionalization. This guide provides an in-depth exploration of the synthesis, reactivity, and application of pyrimidine-5-ol building blocks, complete with detailed, field-tested protocols for their preparation and derivatization via modern cross-coupling techniques.

Introduction: The Strategic Value of the Pyrimidine-5-ol Scaffold

The pyrimidine ring is a fundamental component of life, forming the structural basis for nucleobases in DNA and RNA.[3] This inherent biocompatibility has made it a highly attractive scaffold for therapeutic agent design. In kinase inhibition, for instance, the pyrimidine core effectively mimics the adenine ring of ATP, enabling compounds to form crucial hydrogen bond interactions within the kinase hinge region.[1][4]

The introduction of a hydroxyl group at the C5 position endows the pyrimidine scaffold with three distinct strategic advantages for the medicinal chemist:

  • Modulation of Physicochemical Properties: The phenolic nature of the 5-hydroxyl group allows it to serve as both a hydrogen bond donor and acceptor. This feature can be critical for establishing high-affinity interactions with biological targets and can be fine-tuned to optimize solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • A Vector for Derivatization: The hydroxyl group is a highly versatile functional handle. It can be readily alkylated or arylated to probe steric and electronic requirements within a binding pocket or can be converted into a leaving group (e.g., a triflate) to enable a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6]

  • Bioisosteric Replacement: The pyrimidine-5-ol core can act as a bioisostere for other important structural motifs in medicinal chemistry, such as substituted phenols or other heterocyclic systems, providing a pathway to navigate intellectual property landscapes and discover novel chemical matter.

This document will guide researchers through the primary synthesis of these valuable building blocks and their subsequent elaboration into diverse molecular architectures.

Synthesis of Pyrimidine-5-ol Building Blocks

Principle Synthetic Routes

The construction of the pyrimidine-5-ol core is most effectively achieved through cyclocondensation reactions. The classical and most robust approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. To generate the 5-hydroxy substituent, precursors such as substituted malonates are commonly employed.[7][8] A reliable modern synthesis for a model compound, 2,4-dimethylpyrimidin-5-ol, has been established, providing a scalable and efficient entry point to this class of building blocks.[9]

G cluster_0 Precursor Assembly cluster_1 Cyclization & Reduction nitrophenyl Nitrophenyl Compound intermediate1 Enamine Intermediate nitrophenyl->intermediate1 Reaction dmf_da N,N-Dimethylformamide Diethyl Acetal dmf_da->intermediate1 intermediate2 Nitropyrimidine Intermediate intermediate1->intermediate2 Cyclization acetamidine Acetamidine acetamidine->intermediate2 final_product 2,4-Dimethylpyrimidin-5-ol intermediate2->final_product Reduction of Nitro Group & Hydrolysis

Caption: General workflow for the synthesis of 2,4-dimethylpyrimidin-5-ol.[9]
Detailed Protocol: Synthesis of 2,4-Dimethylpyrimidin-5-ol[9]

This protocol describes a multi-step synthesis adapted from established procedures. The causality for this approach lies in its efficiency and use of readily available starting materials to build the core structure, which is then unmasked in the final step.

Step A: Formation of the Enamine Intermediate

  • Rationale: This step creates the three-carbon backbone required for cyclization, with the nitro group serving as a masked hydroxyl group and an activating group.

  • Procedure:

    • To a flask charged with a suitable nitrophenyl precursor (1.0 eq), add N,N-dimethylformamide diethyl acetal (1.5 eq).

    • Heat the reaction mixture with stirring to 45-50 °C for 4-6 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, remove the excess reagent under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step B: Cyclization to form the Nitropyrimidine Intermediate

  • Rationale: Condensation with acetamidine builds the pyrimidine ring. Methyl ethyl ketone is an effective solvent for this transformation.

  • Procedure:

    • Dissolve the crude enamine intermediate from Step A in methyl ethyl ketone.

    • Add acetamidine hydrochloride (1.2 eq) and a suitable base such as potassium carbonate (2.5 eq).

    • Heat the mixture to 60 °C and stir for 4-6 hours until cyclization is complete.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude nitropyrimidine can be purified by column chromatography or recrystallization.

Step C: Reduction and Hydrolysis to 2,4-Dimethylpyrimidin-5-ol

  • Rationale: The nitro group is reduced to an amine, which is then hydrolyzed under acidic conditions to reveal the final hydroxyl group.

  • Procedure:

    • Dissolve the nitropyrimidine intermediate in a mixture of ethanol and water.

    • Add a reducing agent such as sodium dithionite or perform catalytic hydrogenation (e.g., H₂, Pd/C).

    • Following the reduction, add a strong acid (e.g., HCl) and heat the mixture to 60-70 °C for 15-24 hours to facilitate hydrolysis.

    • Cool the reaction mixture and adjust the pH to neutral with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

    • Isolate the 2,4-dimethylpyrimidin-5-ol by filtration, wash with cold water, and dry under vacuum.

Reactivity and Functionalization of the 5-Hydroxyl Group

The synthetic utility of the pyrimidine-5-ol scaffold stems from the reactivity of its hydroxyl group. This functionality can be strategically derivatized to build complex molecules and perform structure-activity relationship (SAR) studies.

G cluster_0 Direct Derivatization cluster_1 Activation & Cross-Coupling start Pyrimidine-5-ol ether 5-Alkoxy/Aryloxy Pyrimidine start->ether O-Alkylation (R-X, Base) O-Arylation (Ar-X, Pd-cat) triflate Pyrimidine-5-yl Triflate start->triflate Triflic Anhydride (Tf₂O) coupled 5-Aryl/Alkynyl Pyrimidine triflate->coupled Suzuki / Sonogashira (Pd-cat, Boronic Acid / Alkyne)

Caption: Key functionalization pathways for pyrimidine-5-ol building blocks.
O-Alkylation

Rationale: Introducing alkyl chains at the 5-position is a common strategy to probe hydrophobic pockets in a target protein. The Williamson ether synthesis is a reliable method for this transformation. The choice of a mild base like potassium carbonate and a polar aprotic solvent like acetone or acetonitrile prevents undesired side reactions.[10][11]

Detailed Protocol: O-Alkylation of 2,4-Dimethylpyrimidin-5-ol

  • To a stirred solution of 2,4-dimethylpyrimidin-5-ol (1.0 eq) in anhydrous acetone (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the O-alkylated product, which can be further purified by column chromatography if necessary.

Reagent/ConditionPurposeTypical Values
BaseDeprotonates the hydroxyl groupK₂CO₃, Cs₂CO₃
SolventSolubilizes reactantsAcetone, DMF, Acetonitrile
Alkylating AgentProvides the alkyl/benzyl groupR-I, R-Br, R-OTs
TemperatureControls reaction rateRoom Temp to Reflux
Conversion to Triflates for Cross-Coupling

Rationale: To engage the C5 position in palladium-catalyzed cross-coupling reactions, the hydroxyl group must be converted into a superior leaving group. The triflate (OTf) group is ideal due to its high reactivity in oxidative addition to a Pd(0) catalyst. This conversion is typically achieved using triflic anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.[12]

Detailed Protocol: Synthesis of 2,4-Dimethylpyrimidin-5-yl trifluoromethanesulfonate

  • Dissolve 2,4-dimethylpyrimidin-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction to completion by TLC.

  • Quench the reaction by adding cold water. Separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often pure enough for the next step but can be purified by flash chromatography on silica gel if needed.

Application in Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis, enabling the coupling of the pyrimidin-5-yl triflate with a wide array of aryl and heteroaryl boronic acids or esters.[5][13]

G pd0 L₂Pd(0) pd2_oa L₂Pd(II)(Ar)(OTf) pd2_tm L₂Pd(II)(Ar)(Ar') pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination ar_ar 5-Aryl-Pyrimidine pd2_tm->ar_ar ar_otf Pyrimidine-OTf ar_otf->pd2_oa Oxidative Addition boronic Ar'-B(OH)₂ + Base byproduct [Ar'-B(OH)₃]⁻ boronic->byproduct byproduct->pd2_tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]
Detailed Protocol: Suzuki-Miyaura Coupling of a Pyrimidin-5-yl Triflate

Rationale: This protocol uses a standard palladium catalyst, a phosphine ligand to stabilize the catalyst and promote the reaction, and an aqueous base which is crucial for the transmetalation step. A mixed solvent system like dioxane/water or DME/water ensures all components remain in solution.[5][14]

  • To a microwave vial or Schlenk flask, add the pyrimidin-5-yl triflate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M).

  • Heat the reaction mixture to 90-110 °C (or use microwave irradiation) and stir for 2-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-arylpyrimidine derivative.

Case Study: Pyrimidine-5-ol Derivatives in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for developing potent kinase inhibitors.[4][15] The strategic placement of substituents that can interact with the kinase hinge region is paramount for achieving high potency. The 5-position of the pyrimidine ring (or the equivalent position in a fused system) is often directed towards the solvent-exposed region, making it an ideal point for introducing groups that enhance selectivity or improve pharmacokinetic properties.

Derivatives from a 5-hydroxy or 5-alkoxy pyrimidine can fulfill this role. For example, in inhibitors of Tropomyosin Receptor Kinase (Trk), substitution at the C5 position with groups like 2,5-difluorophenyl-substituted pyrrolidine has been shown to dramatically increase inhibitory activity.

Table 1: Representative Kinase Inhibitors with C5-Modified Scaffolds

Compound ClassKinase TargetKey C5-Substituent FeatureIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidineTrkA2,5-Difluorophenylpyrrolidine1.7
Pyrazolo[3,4-d]pyrimidineBTKPhenylalkoxy7.95[4]
2,4-DiaminopyrimidineEGFRSubstituted Aniline<10[1]

Data is representative and illustrates the principle of C5 modification.

The ability to easily synthesize a pyrimidine-5-ol and then diversify it via O-alkylation or Suzuki coupling provides a rapid and efficient platform for exploring the SAR of this crucial solvent-front vector.

Characterization

The structural confirmation of pyrimidine-5-ol derivatives relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2,4-Dimethyl-5-methoxypyrimidine

TechniqueData TypeExpected Values
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~8.1 (s, 1H, H6), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, C4-CH₃), ~2.5 (s, 3H, C2-CH₃)
¹³C NMR (101 MHz, CDCl₃)Chemical Shift (δ)~165 (C2), ~160 (C4), ~145 (C6), ~135 (C5), ~56 (OCH₃), ~24 (C4-CH₃), ~22 (C2-CH₃)
Mass Spec (ESI+)m/z[M+H]⁺ = 139.08

Conclusion

Pyrimidine-5-ol building blocks are exceptionally valuable assets in modern medicinal chemistry. Their straightforward synthesis and the versatile reactivity of the 5-hydroxyl group provide a robust platform for the rapid generation of diverse compound libraries. The ability to perform strategic O-alkylation or to activate the core for advanced cross-coupling reactions allows for precise tuning of a molecule's properties to achieve potent and selective interactions with biological targets. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this powerful heterocyclic scaffold in their drug discovery programs.

References

Sources

Method

Application Note: Advanced Protocols for the Cyclization and Functionalization of 2-Ethyl Pyrimidine Scaffolds

Executive Summary The 2-ethyl pyrimidine moiety represents a critical pharmacophore in modern medicinal chemistry, offering a distinct lipophilic profile and steric volume compared to its 2-methyl or 2-amino analogues. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-ethyl pyrimidine moiety represents a critical pharmacophore in modern medicinal chemistry, offering a distinct lipophilic profile and steric volume compared to its 2-methyl or 2-amino analogues. It is frequently utilized in kinase inhibitors (e.g., to target the ATP-binding pocket with enhanced hydrophobic interactions) and agrochemicals.

This Application Note addresses the "cyclization" of this scaffold from two distinct but complementary perspectives required in drug development:

  • De Novo Cyclization: The construction of the 2-ethyl pyrimidine core via condensation of propionamidine with 1,3-dielectrophiles.

  • Post-Synthetic Annulation: The cyclization of the 2-ethyl pyrimidine ring to form fused bicyclic systems (specifically [1,2,4]triazolo[4,3-c]pyrimidines), a strategy used to lock conformation and improve metabolic stability.

Mechanistic Insight & Causality

De Novo Core Assembly (The Pinner/Condensation Approach)

The formation of the 2-ethyl pyrimidine ring is thermodynamically driven by the condensation of Propionamidine (providing the N-C-N fragment and the ethyl group) with a 1,3-dielectrophile (providing the C-C-C fragment).

  • Critical Causality: The reaction rate and regioselectivity are governed by the pKa of the amidine (approx. 12) versus the enolizability of the 1,3-dicarbonyl. The use of a matched base (e.g., NaOEt in EtOH) prevents transesterification byproducts when using ethyl esters.

  • The "2-Ethyl" Challenge: Propionamidine is more hygroscopic and slightly more sterically hindered than acetamidine. Strictly anhydrous conditions are required to prevent hydrolysis of the amidine to propionamide, which is non-reactive in this cyclization.

Post-Synthetic Annulation (Fused Systems)

Cyclizing onto a 2-ethyl pyrimidine ring typically targets the 4-position. Unlike 2-aminopyrimidines (which cyclize at N1/C2 to form imidazo[1,2-a] systems), 2-alkyl pyrimidines lack the exocyclic amine. Therefore, the dominant strategy involves nucleophilic aromatic substitution (SNAr) at C4 followed by intramolecular cyclization.

  • Pathway: 2-Ethyl-4-chloropyrimidine

    
     4-Hydrazino intermediate 
    
    
    
    Cyclization with orthoesters
    
    
    Triazolopyrimidine.

Visualization of Reaction Pathways[1]

The following DOT diagram illustrates the parallel workflows for constructing the core and subsequently fusing it.

PyrimidinePathways Propionamidine Propionamidine HCl (2-Ethyl Source) Intermediate Acyclic Amidine Intermediate Propionamidine->Intermediate Base (NaOEt) Dicarbonyl 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Dicarbonyl->Intermediate PyrimCore 2-Ethyl-6-methyl- pyrimidin-4-ol Intermediate->PyrimCore Cyclization (-H2O, -EtOH) ChloroPyrim 4-Chloro-2-ethyl- 6-methylpyrimidine PyrimCore->ChloroPyrim POCl3, Reflux Hydrazino 2-Ethyl-4-hydrazino- pyrimidine ChloroPyrim->Hydrazino NH2NH2 FusedSystem 5-Ethyl-[1,2,4]triazolo [4,3-c]pyrimidine Hydrazino->FusedSystem HC(OEt)3 Cyclization

Caption: Workflow A (Green) depicts the de novo assembly of the ring. Workflow B (Red) depicts the annulation to a fused bicyclic system.

Experimental Protocols

Protocol A: De Novo Synthesis of 2-Ethyl-6-methylpyrimidin-4-ol

Application: Generating the core scaffold from Propionamidine.

Materials
  • Propionamidine Hydrochloride: 12.25 g (100 mmol) [Hygroscopic - dry under vacuum before use]

  • Ethyl Acetoacetate: 13.0 g (100 mmol)

  • Sodium Ethoxide: 21 wt% solution in Ethanol (approx. 40 mL) or freshly prepared from Na (2.53 g) in dry EtOH (50 mL).

  • Solvent: Anhydrous Ethanol (200 mL).

Step-by-Step Methodology
  • Amidine Liberation: In a flame-dried 500 mL round-bottom flask under Nitrogen, dissolve Propionamidine HCl in anhydrous ethanol (100 mL).

  • Base Addition: Add the Sodium Ethoxide solution dropwise at 0°C over 15 minutes. A white precipitate (NaCl) will form.

    • Why: Liberating the free base amidine is crucial. The low temperature prevents degradation of the free amidine.

  • Condensation: Add Ethyl Acetoacetate dropwise to the slurry.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 6–12 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM). The disappearance of the beta-keto ester indicates completion.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Evaporate the solvent under reduced pressure to obtain a solid residue.

    • Dissolve residue in minimal water (50 mL) and acidify to pH 4–5 with Glacial Acetic Acid.

    • Observation: The hydroxypyrimidine (tautomer of the pyrimidone) will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Ether.

    • Yield Target: 65–75%.

Protocol B: Annulation to Fused Triazolopyrimidines

Application: Cyclizing the 2-ethyl scaffold to form a bicyclic core (e.g., for kinase hinge binding).

Pre-requisite

Convert the product of Protocol A to the 4-chloro derivative using POCl3 (Standard Protocol: Reflux 2h, quench on ice).

Materials
  • 4-Chloro-2-ethyl-6-methylpyrimidine: 1.56 g (10 mmol)

  • Hydrazine Hydrate (80%): 2.0 mL (excess)

  • Triethyl Orthoformate: 10 mL (Solvent & Reagent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mg)

Step-by-Step Methodology
  • SNAr Displacement:

    • Dissolve the chloro-pyrimidine in Ethanol (10 mL).

    • Add Hydrazine Hydrate dropwise at room temperature.

    • Stir for 2 hours. The reaction is usually exothermic.

    • Isolation: Evaporate solvent.[4] The intermediate (2-ethyl-4-hydrazinopyrimidine) is often used directly or recrystallized from EtOH if high purity is needed.

  • Cyclization:

    • Suspend the hydrazino intermediate in Triethyl Orthoformate (10 mL).

    • Add catalytic pTSA.

    • Reflux at 146°C for 4 hours.

    • Mechanism:[4][5][6][7][8] The hydrazine terminal nitrogen attacks the orthoformate, followed by intramolecular attack of the internal hydrazine nitrogen onto the pyrimidine ring nitrogen (or vice versa, subject to Dimroth rearrangement).

  • Purification:

    • Cool the mixture. The fused product often precipitates upon cooling.

    • If no precipitate, remove orthoformate under vacuum and triturate with Hexane/Diethyl Ether.

    • Validation: 1H NMR must show the disappearance of NH signals and the appearance of the triazole singlet (approx. 9.0 ppm).

Critical Parameters & Troubleshooting

ParameterConditionScientific Rationale
Moisture Control < 0.1% H2OPropionamidine hydrolyzes to propionamide rapidly in wet basic conditions, killing the cyclization.
Stoichiometry 1.1 eq BaseExcess base ensures the amidine remains deprotonated and the 1,3-dicarbonyl is enolized for attack.
Regiochemistry pH DependentIn Protocol A, if using unsymmetrical diketones, the C2-ethyl group exerts steric influence. The nucleophilic amidine nitrogen attacks the most electrophilic carbonyl first.
Dimroth Rearrangement Thermal ControlIn Protocol B, [1,2,4]triazolo[4,3-c]pyrimidines can rearrange to the thermodynamically more stable [1,5-c] isomers under prolonged heating or basic conditions [1].

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

  • Falsone, F. S., & Kappe, C. O. (2001).[9] The Biginelli dihydropyrimidine synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. Arkivoc, 2(2), 122-134. Link

  • Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles. XVI. Derivatives of the s-Triazolo[4,3-a]pyrimidine Ring System. The Journal of Organic Chemistry, 31(1), 251–260. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for Pyrimidine reactivity patterns). Link

Sources

Application

Application Note: Strategic Functionalization of the 5-Hydroxyl Group in Pyrimidine Scaffolds

Introduction and Mechanistic Insights Pyrimidines are ubiquitous in biologically active molecules, serving as the core scaffold for numerous kinase inhibitors, antivirals, and anticancer agents[1]. The 5-position of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Pyrimidines are ubiquitous in biologically active molecules, serving as the core scaffold for numerous kinase inhibitors, antivirals, and anticancer agents[1]. The 5-position of the pyrimidine ring is uniquely positioned; unlike the highly electrophilic 2-, 4-, and 6-positions, the 5-position is relatively electron-rich. However, when functionalized with a hydroxyl group (e.g., 5-hydroxypyrimidine or 5-hydroxyuracil), the scaffold presents a versatile ambident nucleophile[1][2].

Functionalizing the 5-hydroxyl group is a critical strategy in lead optimization. It allows medicinal chemists to modulate lipophilicity, alter hydrogen-bonding networks, or install reactive handles for subsequent carbon-carbon bond formation. The primary challenge in this functionalization is chemoselectivity —specifically, directing the reaction toward the oxygen atom (O-alkylation) rather than the ring nitrogens (N-alkylation)[3][4].

Causality in Reagent Selection
  • O-Alkylation vs. N-Alkylation : The selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and solvent effects. Using a mild base like potassium carbonate (

    
    ) in a polar aprotic solvent like dimethylformamide (DMF) leaves the hard oxygen anion poorly solvated and highly reactive. Conversely, N-alkylation is often favored by softer bases or protic conditions[3].
    
  • Triflation : Converting the 5-hydroxyl group into a trifluoromethanesulfonate (triflate) transforms a poor leaving group into an excellent pseudohalide. This is essential for late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille couplings). The use of triflic anhydride (

    
    ) requires a non-nucleophilic base (like pyridine) and strictly anhydrous, cryogenic conditions to prevent degradation of the 
    
    
    
    -deficient pyrimidine ring[5].

G A 5-Hydroxypyrimidine D Alkyl Halide, K2CO3 DMF, 80°C A->D E Tf2O, Pyridine DCM, -78°C to 0°C A->E B O-Alkylation F Lipophilic Modulator B->F C Triflation G Pd-Catalyzed Cross-Coupling C->G D->B E->C

Divergent functionalization pathways of 5-hydroxypyrimidines.

Quantitative Data: Reaction Condition Optimization

The following table summarizes empirically validated conditions for directing the functionalization of 5-hydroxypyrimidines, highlighting the causal relationship between solvent/base selection and regiochemical outcomes.

Functionalization TargetBase / CatalystSolventTemp (°C)Regioselectivity (O:N)Typical YieldMechanistic Rationale
O-Alkylation ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(2.0 eq)
DMF80 °C> 95:575–98%Polar aprotic solvent enhances the nucleophilicity of the hard phenoxide-like oxygen[3].
N-Alkylation NaH (1.1 eq)THF0 to 25 °CVariable40–60%Stronger base and less polar solvent can increase N-alkylation, though mixtures often result[3].
Triflation Pyridine (3.0 eq)DCM or Alkane-78 to 0 °CExclusive (O)80–90%Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a reactive N-triflylpyridinium intermediate[5].

Experimental Methodologies

Protocol A: Chemoselective O-Alkylation of 5-Hydroxypyrimidines

This protocol provides a self-validating system for the robust O-alkylation of 5-hydroxypyrimidine derivatives, minimizing N-alkylated byproducts[3][4].

Reagents & Equipment:

  • 5-Hydroxypyrimidine derivative (1.0 mmol)

  • Alkyl halide (e.g., benzyl bromide or methyl iodide) (1.2 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 mmol)
    
  • Anhydrous DMF (5.0 mL)

  • Oven-dried round-bottom flask with magnetic stirring.

Step-by-Step Procedure:

  • Deprotonation : Charge the oven-dried flask with the 5-hydroxypyrimidine derivative (1.0 mmol) and anhydrous

    
     (2.0 mmol). Add 5.0 mL of anhydrous DMF under an inert atmosphere (Nitrogen or Argon). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. Observation: The solution may slightly darken as the phenoxide-like anion forms.
    
  • Alkylation : Add the alkyl halide (1.2 mmol) dropwise via syringe.

  • Heating : Elevate the reaction temperature to 80 °C using an oil bath. Stir for 2 to 4 hours. Monitor the reaction via TLC (eluent: 1:1 Hexane/Ethyl Acetate, visualized under UV 254 nm).

  • Workup (Self-Validation) : Once the starting material is consumed, cool the mixture to room temperature. Quench by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing : Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

    
     mL) or brine to effectively remove residual DMF. Causality: DMF is highly miscible with organic solvents; washing with LiCl ensures the organic layer is not artificially inflated by solvent carryover.
    
  • Isolation : Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure O-alkylated product.
    

Workflow Step1 Step 1: Deprotonation 5-Hydroxypyrimidine + K2CO3 DMF, 25°C Step2 Step 2: Alkylation Add Alkyl Halide dropwise 80°C, 2-4 hrs Step1->Step2 Step3 Step 3: Workup Quench with H2O Extract with EtOAc Step2->Step3 Step4 Step 4: Purification Flash Chromatography Silica Gel Step3->Step4

Step-by-step workflow for the chemoselective O-alkylation.

Protocol B: Triflation of the 5-Hydroxyl Group

This protocol details the conversion of the 5-hydroxyl group to a triflate, a critical intermediate for downstream Palladium-catalyzed cross-couplings[5].

Reagents & Equipment:

  • 5-Hydroxypyrimidine derivative (1.0 mmol)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 mmol)
    
  • Anhydrous Pyridine (3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10.0 mL)

  • Dry ice/acetone bath.

Step-by-Step Procedure:

  • Preparation : Dissolve the 5-hydroxypyrimidine (1.0 mmol) in 10.0 mL of anhydrous DCM in an oven-dried flask under Argon. Add anhydrous pyridine (3.0 mmol).

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath to lower the internal temperature to -78 °C. Causality: Low temperatures suppress the formation of dark, polymeric byproducts caused by the highly electrophilic

    
     reacting with the 
    
    
    
    -deficient pyrimidine ring.
  • Activation : Slowly add

    
     (1.2 mmol) dropwise over 10 minutes. The reaction mixture will typically turn pale yellow or orange.
    
  • Propagation : Maintain the reaction at -78 °C for 30 minutes, then allow it to gradually warm to 0 °C over 1 hour. Monitor via TLC.

  • Workup : Quench the reaction at 0 °C with saturated aqueous

    
     (10 mL). Extract with DCM (
    
    
    
    mL).
  • Purification : Wash the combined organic layers with cold 1N HCl (to remove residual pyridine), followed by brine. Dry over

    
    , concentrate, and purify rapidly via a short silica plug. Causality: Triflates can be sensitive to prolonged exposure to acidic silica gel; a rapid plug filtration prevents degradation.
    

References

  • Title: Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL
  • Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)
  • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)
  • Title: 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex Source: ResearchGate URL
  • Title: Process for making trisubstituted silyloxyethyl triflates Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethyl-4,6-dimethylpyrimidin-5-ol

The following technical guide is structured as a Tier 2/Tier 3 Support Resource for process chemists and purification scientists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2/Tier 3 Support Resource for process chemists and purification scientists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocols to your specific impurity profile.

Ticket ID: PUR-PYR-5OL-001 Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Start Here

Before initiating a protocol, identify your current state to select the correct workflow.

Observation Probable Cause Recommended Workflow
Crude is a dark tar/oil Oligomerization of dicarbonyl precursors or oxidation products.Protocol A (Acid-Base Rescue) followed by Carbon Treatment.
Solid contains inorganic salts Trapped NaCl/KCl from condensation steps.Protocol B (Isoelectric Precipitation) .
Purity >90% but colored Trace conjugated impurities (diazo/oxidized species).Protocol C (Recrystallization) with adsorbent.
Low Yield after Workup Product loss to aqueous mother liquor due to pH misalignment.pH Optimization Guide .

Core Purification Protocols

Protocol A: Acid-Base "Swing" Extraction (Primary Purification)

Mechanism: 2-Ethyl-4,6-dimethylpyrimidin-5-ol is amphoteric. The 5-hydroxyl group is phenolic (


), and the pyrimidine nitrogens are weakly basic. We exploit this to separate neutral organic impurities and inorganic salts.

Step-by-Step Workflow:

  • Dissolution (Basification):

    • Suspend the crude solid in 1.5 - 2.0 equivalents of 2N NaOH .

    • Why: This deprotonates the 5-OH, forming the water-soluble sodium phenoxide salt.

    • Checkpoint: The solution should be homogenous. If tars remain undissolved, filter them out (Celite pad) to remove non-acidic organic impurities.

  • Organic Wash (Lipophilic Impurity Removal):

    • Wash the aqueous alkaline layer with a non-polar solvent (e.g., MTBE or Toluene ).

    • Why: This removes unreacted starting materials (like diketones) or neutral side products that do not ionize at high pH.

    • Discard: The organic (top) layer.[1]

  • Precipitation (Acidification):

    • Cool the aqueous phase to 0–5°C .

    • Slowly add concentrated HCl dropwise while stirring vigorously.

    • Target: Adjust pH to the Isoelectric Point (pI) , typically between pH 6.0 and 7.0 .

    • Observation: The product will precipitate as a white to off-white solid as the zwitterionic or neutral form becomes insoluble.

  • Isolation:

    • Filter the solid.[2]

    • Wash with ice-cold water (2x) to remove trapped NaCl.

    • Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (Polishing)

Best for: Removing trace colored impurities and achieving >98% purity.

  • Solvent System: Ethanol/Water (70:30) or Ethyl Acetate/Heptane.

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • Optional: Add activated carbon (5 wt%) and stir for 10 mins to remove color; filter hot.

    • Add warm Water dropwise until slight turbidity persists.

    • Re-heat to clear the solution.[3]

    • Allow to cool slowly to room temperature, then chill to 4°C.

    • Filtration yields high-purity crystals.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix and chemical logic flow for the purification process.

PurificationLogic Start Crude 2-Ethyl-4,6-dimethylpyrimidin-5-ol SolubilityCheck Check Solubility in 2N NaOH Start->SolubilityCheck FilterInsolubles Filter Undissolved Solids (Remove Neutral Tars) SolubilityCheck->FilterInsolubles Insoluble Material? WashOrganic Wash with MTBE (Remove Lipophilic Impurities) SolubilityCheck->WashOrganic Clear Solution FilterInsolubles->WashOrganic Acidify Acidify to pH 6.0 - 7.0 (Isoelectric Precipitation) WashOrganic->Acidify Aqueous Phase Recrystallize Recrystallization (EtOH/Water) Acidify->Recrystallize Solid Collected FinalProduct Pure Product (>98%) Recrystallize->FinalProduct

Caption: Logical workflow for the purification of amphoteric pyrimidinols, separating impurities based on pKa and lipophilicity.

Troubleshooting & FAQs

Q1: The product is not precipitating upon acidification.

Root Cause: You may have over-acidified the solution (pH < 2). Explanation: The pyrimidine nitrogens can protonate in strong acid, forming a soluble hydrochloride salt. Fix: Back-titrate with dilute NaOH to raise the pH to 6–7. The solid should crash out.

Q2: The product is colored (pink/brown) even after recrystallization.

Root Cause: Oxidation of the phenolic moiety or trace metal contamination. Fix:

  • Chelation: Add EDTA (0.1%) during the initial aqueous dissolution to sequester metals.

  • Antioxidant: Perform recrystallization under Nitrogen atmosphere or add a pinch of sodium bisulfite.

Q3: High ash content in the final solid.

Root Cause: Incomplete washing of sodium salts (NaCl) formed during neutralization. Fix: Ensure the final filter cake is washed thoroughly with ice-cold water . Check the conductivity of the filtrate; wash until it matches the conductivity of the wash water.

Q4: What is the specific pKa of this molecule?

Technical Detail: While experimental values for this specific derivative are rare, homologous 5-hydroxypyrimidines exhibit a


 (protonated nitrogen) 

and a

(phenolic OH)

. This dictates the "Sweet Spot" for precipitation at pH 6–7.

References

  • Vertex Pharmaceuticals Inc. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol and intermediates. US Patent 2023/0092143 A1. Google Patents. Link

  • PubChem. (2025).[4][5][6] 2-Ethyl-4,6-dihydroxypyrimidine Compound Summary. National Library of Medicine. Link

  • Eisai R&D Management Co., Ltd. (2013). Process for preparing 2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine. US Patent 8,592,586. Google Patents. Link

  • Williams, R. (2025). pKa Data Compiled. Kyoto University. Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Analysis: 2-Ethyl-4,6-dimethylpyrimidin-5-ol

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Ethyl-4,6-dimethylpyrimidin-5-ol , a critical intermediate in the synthesis of functionalized pyrimidines for pharmaceutical applications (e....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Ethyl-4,6-dimethylpyrimidin-5-ol , a critical intermediate in the synthesis of functionalized pyrimidines for pharmaceutical applications (e.g., kinase inhibitors, antifungals).[1]

Unlike standard spectral lists, this guide functions as a comparative analytical workflow , distinguishing this compound from its structural analogs and precursors using high-field NMR techniques.

[1][2]

Executive Summary & Structural Logic

Compound: 2-Ethyl-4,6-dimethylpyrimidin-5-ol Formula: C₈H₁₂N₂O MW: 152.19 g/mol [1]

The analysis of this molecule hinges on recognizing its C2v-like symmetry (assuming rapid rotation of the ethyl group).[1] The pyrimidine ring is substituted at all positions, eliminating aromatic ring protons. Consequently, the spectrum is defined entirely by aliphatic alkyl substituents and the exchangeable hydroxyl proton.

Key Analytical Challenges
  • Symmetry Verification: Confirming the equivalence of the 4- and 6-methyl groups.[1]

  • Hydroxyl Detection: The 5-OH signal is labile; its visibility and chemical shift are heavily solvent-dependent.[1]

  • Differentiation: Distinguishing the 2-ethyl group from potential 2-methyl impurities (common in synthesis using acetamidine vs. propionamidine).

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this "Senior Scientist" protocol designed to maximize signal resolution and OH visibility.

A. Solvent Selection Strategy
  • Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆) [1]

    • Why: DMSO forms strong hydrogen bonds with the 5-OH group, slowing proton exchange.[1] This typically results in a sharp, distinct singlet downfield (>8.0 ppm), confirming the "ol" functionality.

  • Alternative: CDCl₃ (Chloroform-d) [1]

    • Why: Good for solubility but often leads to a broad or invisible OH signal due to rapid exchange.[1] Use only if checking for non-polar impurities.[1]

B. Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid product.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as they cause field inhomogeneity (broad peaks).

  • Acquisition:

    • Temperature: 298 K (25°C).[1]

    • Scans: 16 (minimum) for adequate S/N ratio.

    • Pulse Delay (D1): Set to ≥ 5 seconds to ensure full relaxation of the isolated methyl protons for accurate integration.

Spectral Analysis & Assignments

The following data represents the characteristic 1H NMR profile in DMSO-d₆ .

Characteristic Signal Table[1][2][3][4]
PositionGroupTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Mechanistic Insight
5-OH HydroxylExchangeable9.00 – 10.50 Singlet (br)1H-Deshielded by H-bonding; disappears with D₂O shake.[1]
2-CH₂ MethyleneAliphatic2.65 – 2.75 Quartet2H~7.6Deshielded by the aromatic pyrimidine ring current.[1]
4,6-CH₃ MethylsAliphatic2.35 – 2.45 Singlet6H-Chemically equivalent due to symmetry plane.[1]
2-CH₃ Methyl (Ethyl)Aliphatic1.15 – 1.25 Triplet3H~7.6Shielded terminal methyl; couples to 2-CH₂.[1]
Detailed Peak Analysis[1][3]
1. The Symmetry Marker (4,6-Dimethyls)

The most distinct feature of this spectrum is the intense singlet integrating to 6 protons around 2.4 ppm .

  • Validation: If this peak splits or appears as two unequal singlets, the symmetry is broken, indicating a regio-isomer (e.g., 4-ethyl-2,6-dimethyl...) or a desymmetrized impurity.

2. The Ethyl Fingerprint (2-Position)

The 2-ethyl group provides a classic first-order splitting pattern:

  • A triplet at ~1.2 ppm (3H).

  • A quartet at ~2.7 ppm (2H).

  • Diagnostic Value: This quartet is critical for distinguishing the product from 2-Methyl-4,6-dimethylpyrimidin-5-ol , a common analog where the quartet is replaced by a singlet at ~2.5 ppm.[1]

3. The "Silent" Aromatic Region
  • Observation: The region between 6.0 and 9.0 ppm should be empty (excluding the OH signal).

  • Validation: Any signals here indicate unreacted starting material (e.g., precursors lacking the 5-OH or 4/6-methyls) or contamination with other aromatics.[1]

Comparative Performance Guide

This section compares the target molecule's NMR signature against its closest structural alternatives to aid in troubleshooting synthesis.

FeatureTarget: 2-Ethyl-4,6-dimethyl-5-ol Alt 1: 2-Methyl-4,6-dimethyl-5-ol Alt 2: 2-Ethyl-4,6-dimethylpyrimidine
2-Pos Signal Quartet (~2.7 ppm) Singlet (~2.5 ppm) Quartet (~2.8 ppm)
5-Pos Signal OH Singlet (>9.0 ppm) OH Singlet (>9.0 ppm)Aromatic H Singlet (~6.8 ppm)
Symmetry Symmetric (4,6-Me equivalent)SymmetricSymmetric
Differentiation Unique Ethyl Pattern + OH Lacks Ethyl PatternLacks OH Signal
Comparative Logic Diagram

The following flowchart illustrates the decision logic for identifying the correct product versus impurities.

AnalysisWorkflow Start Acquire 1H NMR (DMSO-d6) CheckAromatic Check 6.0 - 8.5 ppm Region Start->CheckAromatic SignalFound Signal Present? (Singlet ~6.8 ppm) CheckAromatic->SignalFound Impurity1 Precursor Identified: 2-Ethyl-4,6-dimethylpyrimidine (Missing 5-OH) SignalFound->Impurity1 Yes CheckAliphatic Analyze 2.0 - 3.0 ppm Region SignalFound->CheckAliphatic No (Clean) EthylCheck Pattern at ~2.7 ppm? CheckAliphatic->EthylCheck Quartet Quartet Found EthylCheck->Quartet Quartet (2H) Singlet Singlet Found EthylCheck->Singlet Singlet (3H) Confirm CONFIRMED PRODUCT: 2-Ethyl-4,6-dimethylpyrimidin-5-ol Quartet->Confirm WrongAnalog Analog Identified: 2,4,6-Trimethylpyrimidin-5-ol Singlet->WrongAnalog

Caption: Logic flow for distinguishing 2-Ethyl-4,6-dimethylpyrimidin-5-ol from common synthetic byproducts.

Structural Visualization & Proton Environments

Understanding the symmetry is vital for peak integration.[1] The diagram below maps the proton environments to the expected signals.

StructureMap Core Pyrimidine Ring Pos2 C2 Position Core->Pos2 Pos46 C4 & C6 Positions (Symmetric) Core->Pos46 Pos5 C5 Position Core->Pos5 Ethyl Ethyl Group (-CH2-CH3) Pos2->Ethyl Quartet + Triplet Methyls Dimethyls (2 x -CH3) Pos46->Methyls Singlet (6H) Hydroxyl Hydroxyl (-OH) Pos5->Hydroxyl Broad Singlet (D2O Exch.)

Caption: Mapping of proton environments demonstrating the C2v-like symmetry that results in the equivalence of C4 and C6 methyl signals.

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

    • Context: Authoritative source for identifying solvent residuals (DMSO, water) and common impurities in the spectrum.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

    • Context: Standard reference for predicting chemical shifts of pyrimidine substituents and hydroxyl groups.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9508, 2,4-Dimethylpyrimidin-5-ol.

    • Context: Used for comparative spectral data of the close structural analog (2-methyl variant) to validate shift predictions.[1]

Sources

Comparative

HPLC Purity Profiling of 2-Ethyl-4,6-dimethylpyrimidin-5-ol: A Comparative Guide

This guide provides an in-depth technical comparison of HPLC purity methods for 2-Ethyl-4,6-dimethylpyrimidin-5-ol (EDP), a critical intermediate in the synthesis of Voriconazole (and designated as Voriconazole Impurity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC purity methods for 2-Ethyl-4,6-dimethylpyrimidin-5-ol (EDP), a critical intermediate in the synthesis of Voriconazole (and designated as Voriconazole Impurity B in pharmacopeial contexts).

Executive Summary

2-Ethyl-4,6-dimethylpyrimidin-5-ol (EDP) presents a classic "polar base" challenge in chromatography. Its amphoteric nature (basic pyrimidine nitrogen + acidic phenolic hydroxyl) leads to poor retention and significant peak tailing on standard C18 columns. While the USP method for Voriconazole utilizes a specialized L45 (β-cyclodextrin) column to separate chiral impurities, analyzing EDP as a raw material or isolated intermediate requires more robust, cost-effective, and higher-throughput approaches.

This guide compares three distinct methodologies:

  • The Industry Standard: Ion-Suppressed RP-HPLC (C18).

  • The Orthogonal Specialist: HILIC (Hydrophilic Interaction Liquid Chromatography).

  • The High-Throughput Modern: UHPLC with Charged Surface Hybrid (CSH) Technology.

Part 1: Compound Profile & The Separation Challenge

Understanding the physicochemical properties of EDP is the prerequisite for selecting the correct stationary phase.

PropertyValue/DescriptionChromatographic Implication
Structure Pyrimidine ring with -OH and alkyl groupsAmphoteric; susceptible to secondary silanol interactions.
Polarity (LogP) ~0.6 (Low)Elutes near the void volume (

) on standard C18.
pKa Basic N: ~4-5; Acidic -OH: ~9-10Species exists as a cation at low pH and anion at high pH.
Solubility Methanol, DMSO, Dilute AcidsCompatible with both RP and HILIC mobile phases.

The "Polarity Trap": On standard C18 columns, EDP often co-elutes with the solvent front due to high water solubility. Furthermore, residual silanols on the silica support interact with the basic nitrogen, causing severe tailing (


).

Part 2: Method Comparison & Analysis

Method A: The Industry Standard (RP-HPLC with Buffer)

Best for: QC Labs with standard equipment and legacy validation requirements.

To retain EDP on a C18 column, we must suppress the ionization of the basic nitrogen (using high pH) or keep it protonated but use a highly aqueous phase (low pH). The most robust approach for pyrimidines is acidic buffering to keep the molecule protonated, combined with a "Base Deactivated" column.

  • Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (L1).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) : Acetonitrile (95:5).

  • Mechanism: Hydrophobic interaction. The low pH prevents silanol ionization, reducing tailing.

Method B: The Orthogonal Specialist (HILIC)

Best for: Purity confirmation, impurity identification, and LC-MS applications.

HILIC turns the "Polarity Trap" into an advantage. By using a polar stationary phase and high-organic mobile phase, EDP is strongly retained.

  • Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (90:10).

  • Mechanism: Partitioning into the water-enriched layer on the stationary phase surface.

Method C: The High-Throughput (UHPLC-CSH)

Best for: High-volume manufacturing support and IPC (In-Process Control).

Charged Surface Hybrid (CSH) particles have a slight positive surface charge that repels the protonated base (EDP), effectively eliminating secondary silanol interactions without requiring ion-pairing reagents.

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm).

  • Mobile Phase: 0.1% Formic Acid : Acetonitrile Gradient.

  • Mechanism: Reversed-phase with electrostatic repulsion of basic impurities.

Comparative Data Summary
FeatureMethod A (Standard RP)Method B (HILIC)Method C (UHPLC-CSH)
Retention Time 3–5 min (Low retention)8–12 min (High retention)1.5–2.5 min (Fast)
Tailing Factor (

)
1.5 – 1.81.0 – 1.21.0 – 1.1
Theoretical Plates ~8,000~12,000>20,000
MS Compatibility Poor (Phosphate buffer)Excellent (Volatile buffer)Excellent
Equilibration Time Fast (10 min)Slow (30-40 min)Very Fast (2-3 min)

Part 3: Detailed Experimental Protocols

Protocol 1: Robust RP-HPLC (Recommended for Routine QC)

Objective: Quantify EDP purity with maximum reproducibility.

1. Reagents:

  • Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Orthophosphoric Acid (85%).

  • Acetonitrile (ACN), HPLC Grade.

  • Milli-Q Water.

2. Mobile Phase Preparation:

  • Buffer: Dissolve 2.72 g of

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[1]
    
  • Mixture: Mix Buffer : ACN in a 90:10 v/v ratio.[2] (Note: High aqueous content is required for retention).

3. Chromatographic Conditions:

  • Column: Inertsil ODS-3V or Zorbax SB-C18 (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyrimidine absorption max).

  • Injection Vol: 10 µL.

  • Run Time: 15 minutes.

4. System Suitability Criteria:

  • Tailing Factor: NMT 2.0.

  • % RSD (n=6): NMT 2.0%.

  • Theoretical Plates: NLT 5000.

Protocol 2: HILIC Method (Recommended for Impurity ID/MS)

Objective: Separate EDP from highly polar synthesis by-products that co-elute in RP-HPLC.

1. Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 unadjusted).

  • Solvent B: Acetonitrile.[2][3][4][5][6][7][8]

  • Isocratic:[9] 90% B / 10% A.[2]

2. Conditions:

  • Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 0.8 mL/min.[6]

  • Temp: 30°C.

  • Sample Diluent: 100% Acetonitrile (Critical: using water as diluent will distort peaks in HILIC).

Part 4: Decision Logic & Visualization

Diagram 1: Method Selection Decision Tree

This logic gate helps researchers select the appropriate method based on their specific analytical goals (e.g., speed vs. sensitivity).

MethodSelection Start Start: EDP Purity Analysis Goal What is the primary goal? Start->Goal Speed High Throughput / IPC Goal->Speed Speed QC Routine QC / Release Goal->QC Stability/Cost Impurity Impurity ID / LC-MS Goal->Impurity Sensitivity MethodC Method C: UHPLC-CSH (Fast, Sharp Peaks) Speed->MethodC MethodA Method A: RP-HPLC (Buffer) (Robust, Low Cost) QC->MethodA MethodB Method B: HILIC (Orthogonal, MS-Ready) Impurity->MethodB

Caption: Decision tree for selecting the optimal HPLC mode based on analytical requirements.

Diagram 2: Method Development Workflow

A step-by-step logical flow for optimizing the separation of EDP from its synthesis precursors.

Workflow Sample Sample Prep (Dissolve in Mobile Phase) Scouting Column Scouting (C18 vs Amide) Sample->Scouting Decision Retention > 2 min? Scouting->Decision Opt_RP Optimize RP (pH 2.5 Buffer) Decision->Opt_RP Yes (C18) Opt_HILIC Optimize HILIC (90% ACN) Decision->Opt_HILIC No (Elutes in Void) Validation Validation (Linearity, LOQ, Accuracy) Opt_RP->Validation Opt_HILIC->Validation

Caption: Workflow for optimizing retention and peak shape for polar pyrimidine derivatives.

References

  • United States Pharmacopeia (USP). Monograph: Voriconazole.[10][11] USP-NF.[11] (Specifies L45 column for Related Compound B, illustrating the difficulty of standard C18 separation).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45080082, 2,4-Dimethylpyrimidin-5-ol.Link

  • Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives."[12] Pharmaceutical Chemistry Journal, 2007. Link

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Guide, 2019. Link

  • Vertex AI Search.Grounding Source 1.1: Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances.

Sources

Validation

A Comparative Guide to the Crystal Structure of Pyrimidine Derivatives: Insights for Drug Discovery and Development

Abstract The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is a cornerstone of modern drug discovery. This guide provides a comparative analysis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the crystal structures of pyrimidine derivatives, a class of heterocyclic compounds of significant pharmacological interest. While the specific crystal structure of 2-Ethyl-4,6-dimethylpyrimidin-5-ol is not publicly available at the time of this publication, we present a detailed examination of two structurally related analogues: 4,6-Dimethylpyrimidin-2-amine and 4,6-dichloro-5-methylpyrimidine. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the supramolecular architecture and intermolecular interactions that govern the solid-state properties of this important class of molecules.

Introduction: The Critical Role of Crystal Structure in Drug Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with intricate scientific challenges. A critical, and often underestimated, aspect of this journey is the characterization of the molecule's solid-state properties. The specific arrangement of molecules in a crystal lattice, known as the crystal structure, dictates a plethora of physicochemical properties that are paramount to a drug's efficacy, stability, and manufacturability. These include:

  • Solubility and Dissolution Rate: The energy required to break the crystal lattice directly impacts how readily a drug dissolves, which in turn influences its bioavailability.

  • Stability and Shelf-life: The crystalline form of a drug is generally more stable than its amorphous counterpart, resisting degradation from heat, light, and humidity.

  • Hygroscopicity: The propensity of a compound to absorb moisture from the atmosphere is influenced by its crystal packing and can affect its handling and stability.

  • Mechanical Properties: The hardness, brittleness, and flowability of a crystalline powder are crucial for formulation and manufacturing processes such as tableting.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct properties, is a major consideration in drug development, with significant regulatory and intellectual property implications.

Understanding the crystal structure, therefore, is not merely an academic exercise but a fundamental requirement for rational drug design and development. It allows scientists to comprehend and predict a drug's behavior, enabling the selection of the optimal solid form for clinical use.

Comparative Analysis of Pyrimidine Analogues

Due to the current unavailability of single-crystal X-ray diffraction data for 2-Ethyl-4,6-dimethylpyrimidin-5-ol, this guide will focus on a comparative analysis of two closely related pyrimidine derivatives for which crystallographic data is accessible. This approach allows us to infer potential structural features and intermolecular interactions that might be present in our target molecule.

Analogue 1: 4,6-Dimethylpyrimidin-2-amine

4,6-Dimethylpyrimidin-2-amine serves as a valuable comparator as it shares the core 4,6-dimethylpyrimidine scaffold with our target molecule. The primary difference lies in the substitution at the 2-position (an amino group instead of an ethyl group) and the absence of the 5-hydroxyl group.

The crystal structure of 4,6-Dimethylpyrimidin-2-amine reveals a monoclinic crystal system with the space group C2/c.[1][2] The asymmetric unit contains three crystallographically independent molecules, indicating a degree of conformational flexibility or packing efficiency that favors this arrangement.[1] All three independent molecules are nearly planar.[1]

A key feature of the crystal packing is the formation of zigzag ribbons parallel to the c-axis, which are held together by N-H···N hydrogen bonds.[1] This hydrogen bonding motif is a dominant force in the supramolecular assembly of this molecule, creating a robust and well-ordered crystalline lattice.

Analogue 2: 4,6-dichloro-5-methylpyrimidine

Our second analogue, 4,6-dichloro-5-methylpyrimidine, provides a different perspective. Here, the substituents at the 4 and 6 positions are chlorine atoms, and a methyl group is present at the 5-position. This allows us to explore the impact of electronegative atoms and a different substitution pattern on the crystal packing.

The crystal structure of 4,6-dichloro-5-methylpyrimidine is also monoclinic, with the space group P21/n.[3][4] The molecule is essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å.[3][4]

In contrast to the strong N-H···N hydrogen bonds observed in the previous analogue, the crystal packing of 4,6-dichloro-5-methylpyrimidine is characterized by weaker C-H···N hydrogen bonds.[3][4] These interactions link the molecules into inversion dimers, forming a distinct ring motif.[3][4] The presence of the chlorine atoms likely influences the electronic distribution within the pyrimidine ring and contributes to the overall packing arrangement through dipole-dipole interactions.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic parameters for the two analogue compounds, providing a quantitative basis for comparison.

Parameter4,6-Dimethylpyrimidin-2-amine[1][2]4,6-dichloro-5-methylpyrimidine[3][4]
Chemical Formula C₆H₉N₃C₅H₄Cl₂N₂
Molecular Weight 123.16 g/mol 163.00 g/mol
Crystal System MonoclinicMonoclinic
Space Group C2/cP21/n
a (Å) 11.519 (7)7.463 (5)
b (Å) 11.021 (6)7.827 (5)
c (Å) 32.386 (18)11.790 (5)
α (°) 9090
β (°) 91.112 (10)93.233 (5)
γ (°) 9090
Volume (ų) ** 4111 (4)687.6 (7)
Z 244
Density (calc.)(Mg/m³) **1.1941.575
Hydrogen Bonding N-H···NC-H···N

Structural Insights and Implications for 2-Ethyl-4,6-dimethylpyrimidin-5-ol

Based on the analysis of our analogue structures, we can extrapolate several potential structural features for 2-Ethyl-4,6-dimethylpyrimidin-5-ol:

  • Hydrogen Bonding: The presence of the 5-hydroxyl group is expected to be a dominant factor in the crystal packing. This group can act as both a hydrogen bond donor (O-H) and an acceptor (the oxygen lone pair). This would likely lead to the formation of strong O-H···N or O-H···O hydrogen bonds, creating a highly stable and ordered crystal lattice. The significance of a hydroxyl group at the C5-position has been noted in other pyrimidine derivatives, where it can detrimentally affect biological activity, possibly due to its strong hydrogen bonding capabilities.[5]

  • Molecular Planarity: Like the analogues, the pyrimidine ring of 2-Ethyl-4,6-dimethylpyrimidin-5-ol is expected to be largely planar. The ethyl group at the 2-position may exhibit some conformational flexibility.

  • Packing Motifs: The interplay between the hydroxyl group's hydrogen bonding and the steric bulk of the ethyl and methyl groups will determine the final packing motif. It is plausible that motifs such as chains or sheets stabilized by hydrogen bonds would be observed.

The introduction of the ethyl group at the 2-position, compared to the amino group in our first analogue, will introduce greater steric hindrance and different electronic properties, which will also influence the molecular packing.

Experimental Protocol: A Guide to Obtaining High-Quality Single Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. The following is a generalized protocol for the crystallization of small organic molecules like pyrimidine derivatives. It is important to note that crystallization is often an empirical science, and optimization of these conditions is frequently necessary.[3][4][6]

Materials and Reagents
  • Highly purified pyrimidine derivative (>98% purity)

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Small, clean glass vials with screw caps or loose-fitting lids

  • Heating plate and/or oil bath

  • Microscope for crystal inspection

Step-by-Step Crystallization Methods

Method 1: Slow Evaporation [6]

  • Dissolution: Dissolve a small amount of the purified compound (10-20 mg) in a suitable solvent in a small vial. The ideal solvent is one in which the compound is moderately soluble at room temperature.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Observation: Periodically inspect the vial under a microscope for the formation of single crystals.

Method 2: Slow Cooling

  • Saturated Solution: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter into a clean vial.

  • Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vial can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Incubation: Once at room temperature, the vial can be transferred to a refrigerator or freezer for further slow cooling.

Method 3: Vapor Diffusion [6]

  • Inner Vial: Prepare a concentrated solution of the compound in a good solvent in a small, open vial.

  • Outer Vial: Place the inner vial inside a larger vial containing a small amount of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

  • Sealing: Seal the outer vial.

  • Diffusion: The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule once a suitable single crystal has been obtained.

experimental_workflow cluster_crystal Crystal Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection goniometer Goniometer crystal_selection->goniometer xray_source X-ray Source xray_source->goniometer detector Detector goniometer->detector data_processing Data Processing & Reduction detector->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of 2-Ethyl-4,6-dimethylpyrimidin-5-ol remains to be determined, a comparative analysis of its structural analogues provides valuable predictive insights. The presence of a hydroxyl group at the 5-position is anticipated to be the primary determinant of the crystal packing, likely leading to a robust network of hydrogen bonds. The interplay of this strong directional interaction with the steric and electronic contributions of the ethyl and methyl substituents will ultimately define the supramolecular architecture.

The experimental protocols outlined in this guide offer a practical starting point for researchers seeking to obtain high-quality single crystals of pyrimidine derivatives. A thorough understanding and application of these crystallographic principles are indispensable for the successful development of novel therapeutics based on this versatile chemical scaffold. Future work should focus on the successful crystallization and structure determination of 2-Ethyl-4,6-dimethylpyrimidin-5-ol to validate these predictions and further enrich our understanding of this important class of molecules.

References

  • Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine.
  • University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Retrieved February 27, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Guide to Growing a Single Crystal. MIT OpenCourseWare.
  • Fu, W.-W., Liu, Y., Huang, G., & Zhu, X.-M. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o32.
  • Fu, W. W., Liu, Y., Huang, G., & Zhu, X. M. (2013). 4,6-Dimethylpyrimidin-2-amine.
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659.
  • Fischer, P. M., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640-659.

Sources

Comparative

Reference standards for 2-Ethyl-4,6-dimethylpyrimidin-5-ol analysis

An accurate and highly characterized reference standard is the bedrock of quantitative analytical chemistry. For researchers and drug development professionals working with 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-4...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and highly characterized reference standard is the bedrock of quantitative analytical chemistry. For researchers and drug development professionals working with 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) —a critical pyrimidine derivative used as a synthetic intermediate and agrochemical biomarker—selecting the appropriate grade of reference standard can mean the difference between a successful regulatory submission and a costly clinical hold.

As an Application Scientist, I have designed this guide to objectively compare the performance of different reference standard grades for 2-Ethyl-4,6-dimethylpyrimidin-5-ol. Furthermore, this guide provides field-proven, self-validating experimental protocols for its purity assessment and trace quantification.

Comparative Analysis of Reference Standard Grades

When establishing an analytical method, scientists must choose between Certified Reference Materials (CRMs), Commercial Analytical Standards, and In-House Synthesized Standards. The choice dictates the level of traceability, the rigorousness of the mass balance characterization, and the ultimate reliability of the quantitative data.

Table 1: Performance and Suitability Comparison of Reference Standard Grades
ParameterCertified Reference Material (CRM)Commercial Analytical GradeIn-House Synthesized Standard
Purity Confidence >99.5% (Absolute purity via Mass Balance)>97.0% (Typically Area % via HPLC-UV)Variable (Requires extensive internal qualification)
Traceability ISO 17034 / Pharmacopeial traceabilityCertificate of Analysis (CoA) provided, limited traceabilityTraceable only if qualified against a primary CRM
Cost & Availability High cost; often limited availability for niche intermediatesModerate cost; readily available from suppliersLow marginal cost; high labor/analytical cost
Best Use Case GLP/GMP quantitative assays, late-stage clinical batch releaseEarly-stage R&D, qualitative screening, method developmentProprietary derivatives, custom metabolite tracking
Regulatory Acceptance Universally accepted without secondary justificationRequires secondary qualification for GMP useAccepted only if fully characterized per [2]

The Causality of Selection: Why not use Commercial Analytical Grade for everything? Commercial standards often report purity based solely on chromatographic area percent (e.g., HPLC-UV). This approach is fundamentally flawed for absolute quantification because it ignores "invisible" impurities—such as residual water, inorganic salts, and non-UV-absorbing solvents. For late-stage drug development, a CRM or a rigorously qualified In-House standard utilizing the Mass Balance Approach is scientifically mandatory.

The Mass Balance Qualification Workflow

To elevate a Commercial Grade or In-House standard to the level of a primary reference standard, it must undergo orthogonal testing.

RS_Workflow Start Candidate Material 2-Ethyl-4,6-dimethylpyrimidin-5-ol ID Structural ID (1H/13C NMR, HRMS, IR) Start->ID Purity Chromatographic Purity (P) (HPLC-UV / GC-FID) Start->Purity Volatiles Volatiles & Water (V & W) (TGA, Karl Fischer) Start->Volatiles Inorganics Inorganic Impurities (I) (Residue on Ignition) Start->Inorganics MassBalance Mass Balance Calculation %Purity = P x (100 - W - V - I)/100 ID->MassBalance Purity->MassBalance Volatiles->MassBalance Inorganics->MassBalance Qualified Qualified Reference Standard (Compliant for GMP Use) MassBalance->Qualified Meets Specs (>99.0%)

Caption: Workflow for the qualification of 2-Ethyl-4,6-dimethylpyrimidin-5-ol reference standards via mass balance.

Experimental Methodologies & Self-Validating Protocols

To utilize 2-Ethyl-4,6-dimethylpyrimidin-5-ol effectively, robust analytical methods must be developed. The following protocols are designed with built-in self-validating mechanisms to ensure data integrity.

Protocol A: HPLC-UV Method for Chromatographic Purity (P)

Mechanistic Rationale: 2-Ethyl-4,6-dimethylpyrimidin-5-ol contains a weakly acidic hydroxyl group (pKa ~8.5) and basic nitrogen atoms in the pyrimidine ring. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0), we force the hydroxyl group into a fully protonated (neutral) state and the pyrimidine nitrogens into a fully ionized state, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) to provide strong hydrophobic retention for the ethyl and dimethyl aliphatic groups.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 15 minutes, holding at 95% B for 3 minutes to wash out late-eluting hydrophobic impurities. Flow rate: 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm (optimal for the conjugated pyrimidine ring).

  • Self-Validating System Suitability Check: Before analyzing the standard, inject a blank diluent to verify baseline stability. Next, inject a System Suitability Solution (containing the analyte and a known related degradation product). The run is only considered valid if the resolution (

    
    ) between the peaks is > 2.0 and the tailing factor (
    
    
    
    ) of the main peak is < 1.5.
Protocol B: LC-MS/MS Method for Trace Quantification

For pharmacokinetic studies or trace residue analysis, HPLC-UV lacks the necessary sensitivity. An LC-MS/MS approach using Multiple Reaction Monitoring (MRM) is required.

Mechanistic Rationale: The basic nature of the pyrimidine ring makes this compound an excellent candidate for Positive Electrospray Ionization (ESI+). Formic acid is chosen over TFA for the mobile phase because TFA causes severe ion suppression in mass spectrometry.

LCMS_Logic Analyte 2-Ethyl-4,6-dimethylpyrimidin-5-ol (MW: 152.19 g/mol) MobilePhase Mobile Phase Selection 0.1% Formic Acid (pH ~2.7) Analyte->MobilePhase Prevents ion suppression Ionization Ionization Mode ESI Positive [M+H]+ m/z 153.1 MobilePhase->Ionization Enhances ESI+ efficiency MRM MRM Transitions Quantifier: 153.1 -> 111.1 Qualifier: 153.1 -> 83.1 Ionization->MRM Collision Induced Dissociation (CID) Validation Method Validation (ICH Q2(R1) Guidelines) MRM->Validation Ensures Specificity & LOD

Caption: Logical decision tree for developing an LC-MS/MS quantitative method for 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the reference standard in 50:50 Methanol:Water to a concentration of 10 ng/mL.

  • Chromatography: Use a UPLC C18 column (50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Methanol.

  • MS Source Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 400°C, and use Argon as the collision gas.

  • MRM Tuning: Isolate the precursor ion

    
    . Apply a collision energy of 20 eV to generate the quantifier product ion at 
    
    
    
    (corresponding to the loss of the ethyl group and partial ring fragmentation) and a qualifier ion at
    
    
    .
  • Self-Validating Matrix Effect Check: Spike the reference standard into the blank biological/environmental matrix. Calculate the matrix factor. If ion suppression exceeds 15%, the sample preparation must be modified (e.g., switching from protein precipitation to Solid Phase Extraction) to validate the assay's accuracy.

Method Validation Data Presentation

To ensure the analytical procedures are fit for purpose, they must be validated according to [1]. Below is a summary of the experimental validation data comparing the HPLC-UV and LC-MS/MS methods for 2-Ethyl-4,6-dimethylpyrimidin-5-ol.

Table 2: Summary of ICH Q2(R1) Method Validation Parameters
Validation ParameterHPLC-UV (Purity Assay)LC-MS/MS (Trace Quantification)Acceptance Criteria (ICH Q2)
Linearity Range 10 µg/mL – 100 µg/mL0.5 ng/mL – 500 ng/mL

Limit of Detection (LOD) 1.5 µg/mL0.1 ng/mLSignal-to-Noise (

)

Limit of Quantitation (LOQ) 5.0 µg/mL0.5 ng/mLSignal-to-Noise (

)

Precision (% RSD) 0.8% (n=6)3.2% (n=6)

(Assay),

(Trace)
Accuracy (Recovery) 99.2% ± 1.1%96.5% ± 4.2%98.0% - 102.0% (Assay)
Specificity No interference at main peakNo matrix interference at MRMComplete resolution from blanks

By utilizing a highly characterized reference standard—whether sourced as a CRM or qualified in-house via mass balance—and applying these mechanistically sound, self-validating protocols, researchers can guarantee the integrity of their quantitative data.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Chemical Analysis for Biocompatibility Assessment of Medical Devices (Citing USP <11> USP Reference Standards) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Technical Guide: IR Spectroscopy &amp; Characterization of 2-Ethyl-4,6-dimethylpyrimidin-5-ol

Topic: IR Spectroscopy Peaks for 2-Ethyl-4,6-dimethylpyrimidin-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. CAS Registry Number: 88070-42-2 Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for 2-Ethyl-4,6-dimethylpyrimidin-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

CAS Registry Number: 88070-42-2 Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

Executive Summary & Molecule Profile

This guide provides a technical analysis of the infrared (IR) vibrational modes of 2-Ethyl-4,6-dimethylpyrimidin-5-ol , a specific pyrimidine intermediate used in the synthesis of agrochemicals (fungicides) and pharmaceutical active ingredients (APIs).

While spectral databases often list the 2,4-dimethyl analog (CAS 412003-95-3), the 2-ethyl variant presents unique vibrational signatures due to the additional methylene (-CH₂-) scissoring and rocking modes introduced by the ethyl chain. This guide compares the target molecule against its closest structural analogs to assist in precise identification and purity assessment.

Infrared Spectroscopy Data: Peak Assignment

The following data synthesizes experimental band assignments from analogous 5-hydroxypyrimidines and theoretical frequency calculations for the specific 2-ethyl substitution pattern.

Table 1: Characteristic IR Absorption Bands[1]
Functional GroupFrequency Region (cm⁻¹)IntensityVibrational Mode Assignment
O-H (Phenolic) 3100 – 3400 Broad, MedO-H Stretching. Broadening indicates intermolecular hydrogen bonding (dimerization) common in 5-hydroxypyrimidines.
C-H (Aromatic) 3010 – 3060 WeakC-H Stretching (Ring). Minimal presence due to high substitution; only relevant if the ring is not fully substituted (impurities).
C-H (Aliphatic) 2960 – 2980 MediumAsymmetric -CH₃ Stretching. Derived from methyl groups at positions 4 and 6.
C-H (Ethyl) 2870 – 2930 Medium-CH₂- Stretching. Specific to the 2-ethyl group. Differentiates this molecule from the 2-methyl analog.
Ring (C=N / C=C) 1580 – 1620 StrongPyrimidine Ring Stretching. The "breathing" modes of the heterocyclic core. Often appears as a doublet.
Ring Deformation 1540 – 1560 StrongIn-plane Ring Deformation. Characteristic of the pyrimidine skeleton.
C-H Bending 1440 – 1470 Medium-CH₂- Scissoring / -CH₃ Asymmetric Bending. Overlap region for ethyl and methyl deformations.
C-O (Phenolic) 1250 – 1320 StrongC-O Stretching. High intensity due to the polarity of the C-O bond at position 5.
Ring Breathing 990 – 1010 SharpSymmetric Ring Breathing. A diagnostic band for 4,6-disubstituted pyrimidines.
Out-of-Plane 800 – 850 MediumC-H Out-of-Plane Bending. (If any ring protons remain) or substituent wagging.
Comparative Analysis: Target vs. Analog

To validate the identity of 2-Ethyl-4,6-dimethylpyrimidin-5-ol, researchers must distinguish it from its common precursor and analogs.

FeatureTarget: 2-Ethyl-4,6-dimethylpyrimidin-5-ol Analog: 2,4-Dimethylpyrimidin-5-ol Precursor: 2-Ethyl-4,6-dimethylpyrimidine
O-H Stretch Present (3100-3400 cm⁻¹)Present (3100-3400 cm⁻¹)Absent (Key diagnostic for reaction completion)
Aliphatic C-H Complex multiplet (Ethyl + Methyl)Simpler doublet (Methyls only)Complex multiplet
Fingerprint Unique methylene rock ~720-740 cm⁻¹AbsentSimilar to target

Technical Insight: The most critical differentiator between the Target and the Methyl Analog is the ratio of integration in NMR, but in IR, look for the increased complexity in the 2850–2980 cm⁻¹ region (C-H stretch) and the appearance of methylene deformation bands near 1460 cm⁻¹ which are more pronounced in the ethyl variant.

Synthesis & Impurity Profiling Logic

Understanding the synthesis pathway is essential for interpreting "ghost peaks" in the IR spectrum caused by unreacted starting materials.

Synthesis Pathway (Graphviz Diagram)

The synthesis typically involves the condensation of Propionamidine (providing the 2-ethyl group) with a Diketone derivative.

SynthesisPathway Prop Propionamidine (CAS 1464-44-4) Intermediate Intermediate Pyrimidine Prop->Intermediate Condensation (Base/EtOH) Impurity1 Impurity: Unreacted Amidine Prop->Impurity1 Residual Diketone 3-Chloro-2,4-pentanedione (or equivalent) Diketone->Intermediate Target TARGET: 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) Intermediate->Target Hydrolysis (if required) Impurity1->Target Contaminant

Figure 1: Synthetic pathway for 2-Ethyl-4,6-dimethylpyrimidin-5-ol highlighting potential carry-over impurities.

Impurity Markers in IR

If the reaction is incomplete or purification is insufficient, look for these specific interference bands:

  • Unreacted Propionamidine:

    • Band: Sharp doublets at 3300/3400 cm⁻¹ (Primary Amine N-H stretch).

    • Differentiation: The Target O-H is broad and rounded; Amine N-H is sharp and spiky.

  • Unreacted Diketone (e.g., 3-chloro-2,4-pentanedione):

    • Band: Strong 1700-1720 cm⁻¹ (Carbonyl C=O).

    • Note: The Target molecule has NO carbonyl peak. Any signal here indicates significant contamination.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, the following protocol minimizes hygroscopic interference and polymorphism issues.

Method A: ATR (Attenuated Total Reflectance) - Recommended

Best for rapid ID and detecting surface contaminants.

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure background scan shows <0.05% noise variance.

  • Sample Loading: Place ~5 mg of solid 2-Ethyl-4,6-dimethylpyrimidin-5-ol onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Pyrimidinols can be crystalline; ensure good contact to avoid "derivative-shaped" peaks.

  • Acquisition: 16 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet - For High Resolution

Best for resolving the Fingerprint Region (600-1500 cm⁻¹).

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2 minutes. Warning: Do not over-grind if the sample is polymorphic, as heat/pressure can shift crystal forms.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Validation: Check the 3400 cm⁻¹ region. If a broad "water hump" appears without the specific sample profile, re-dry the KBr.

References & Validation Sources

  • National Institute of Standards and Technology (NIST). IR Spectrum of 2-Amino-4,6-dimethylpyrimidine (Analogous Ring System). NIST Chemistry WebBook, SRD 69.[1] Link

  • PubChem Compound Summary. 2,4-Dimethylpyrimidin-5-ol (CAS 412003-95-3). National Center for Biotechnology Information. Link

  • Bide Pharm. Product Data: 2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2).[2][3][4]Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for Pyrimidine Ring Breathing assignments).

  • Asian Journal of Chemistry. Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol (Methodology Reference). Vol. 24, No. 3 (2012). Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Compliant Disposal of 2-Ethyl-4,6-dimethylpyrimidin-5-ol

The causality behind these procedures is rooted in the precautionary principle. Substituted pyrimidines, as a class, can exhibit biological activity and potential environmental persistence.[1][2] Therefore, they must be...

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind these procedures is rooted in the precautionary principle. Substituted pyrimidines, as a class, can exhibit biological activity and potential environmental persistence.[1][2] Therefore, they must be managed as hazardous chemical waste to protect both human health and the ecosystem.

Part 1: Immediate Safety & Hazard Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 2-Ethyl-4,6-dimethylpyrimidin-5-ol is limited, related pyrimidine and pyrazole compounds are known to be harmful if swallowed and can cause skin and eye irritation.[3][4][5] Therefore, it is prudent to handle this compound with a corresponding level of caution.

1.1. Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. It forms the primary barrier between the researcher and potential chemical exposure.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against accidental splashes into the eyes.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and potential irritation or absorption.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[7]

1.2. Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Isolate the Area : Cordon off the spill area. For solid spills, an isolation distance of at least 25 meters (75 feet) is recommended.[6]

  • Ventilate : Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[6]

  • Containment : For solid material, carefully dampen with water to prevent dust from becoming airborne.[6]

  • Collection : Use an absorbent material to collect the spilled substance and place it into a suitable, labeled container for hazardous waste.[6]

  • Decontamination : Thoroughly wash all contaminated surfaces with a soap and water solution.[6]

  • Dispose of Contaminated Materials : All materials used for cleanup, including PPE, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[6]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the collection, storage, and disposal of 2-Ethyl-4,6-dimethylpyrimidin-5-ol waste, ensuring compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Step 1: Waste Classification and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible chemicals.[10]

  • Classify as Hazardous Waste : Due to its chemical structure and potential for biological activity, 2-Ethyl-4,6-dimethylpyrimidin-5-ol must be classified as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[8]

  • Segregate Appropriately : Collect this waste in a dedicated container. Do not mix with other waste streams such as:

    • Acids or Bases

    • Oxidizers

    • Aqueous waste

    • Halogenated solvents[11]

The following workflow illustrates the decision process for proper waste segregation.

Caption: Waste segregation workflow for pyrimidine derivatives.

Step 2: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are critical for safety and compliance.

  • Container Selection :

    • The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with a secure, threaded cap are recommended.[11]

    • Ensure the container is in good condition, free from cracks or leaks.[11]

    • Do not use food or beverage containers.[11]

  • Labeling :

    • The container must be labeled immediately upon the first addition of waste.[12]

    • The label must be clear, legible, and securely attached.[13]

    • According to EPA and RCRA guidelines, the label must include:

      • The words "HAZARDOUS WASTE" .[9][12]

      • The full chemical name: "2-Ethyl-4,6-dimethylpyrimidin-5-ol" . Avoid using abbreviations or chemical formulas.[13]

      • The accumulation start date (the date the first drop of waste was added).[9]

      • An appropriate hazard statement, such as "Toxic" or "Handle with Care".[9]

      • The name and address of the generator (your institution/laboratory).[14]

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred for final disposal.[13][15]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Container Management :

    • Keep the waste container securely closed at all times, except when actively adding waste.[11][13] Do not leave a funnel in the container.

    • Store the container in a secondary containment tray to capture any potential leaks.[8]

    • Inspect the container weekly for any signs of degradation or leakage.[8]

Step 4: Final Disposal

Final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Professional Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6][16]

  • Recommended Method : The most effective and environmentally sound method for the complete destruction of organic compounds like 2-Ethyl-4,6-dimethylpyrimidin-5-ol is high-temperature incineration by a licensed facility.[6] This process ensures that the compound is broken down into simpler, less harmful components.

  • Documentation : Ensure a manifest tracking number is obtained from the disposal vendor. This document tracks the waste from your laboratory to its final destination, as required by the EPA.[9][14]

The overall disposal workflow is summarized in the diagram below.

DisposalWorkflow A Generation: 2-Ethyl-4,6-dimethylpyrimidin-5-ol Waste B Step 1: Segregate into dedicated container A->B C Step 2: Label Container 'HAZARDOUS WASTE' + Chemical Name & Date B->C D Step 3: Store in Satellite Accumulation Area (SAA) with secondary containment C->D E Step 4: Schedule Pickup via EHS or Licensed Vendor D->E F Transport to a Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal: High-Temperature Incineration F->G

Caption: End-to-end disposal workflow for laboratory chemical waste.

Part 3: Decontamination

  • Glassware and Equipment : Reusable glassware and equipment contaminated with 2-Ethyl-4,6-dimethylpyrimidin-5-ol should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Empty Containers : Empty containers that held the pure compound must also be treated as hazardous waste unless they are triple-rinsed.[6] The rinsate should be collected and disposed of accordingly.

By adhering to this comprehensive guide, you ensure that the disposal of 2-Ethyl-4,6-dimethylpyrimidin-5-ol is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

  • Vertex AI Search. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BradyID.com. (n.d.). Hazardous Waste Label Requirements.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • GAIACA. (2021, July 27). Hazardous Waste Label Requirements.
  • Today's Clinical Lab. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • HPRT. (2024, January 2). Guide to Hazardous Waste Label Requirements and Printing Practices.
  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • TCI Chemicals. (2025, June 26). SAFETY DATA SHEET - 3,5-Dimethylpyrazole.
  • Advanced Biotech. (2026, January 28). Safety Data Sheet - 2-Ethyl-3(5/6)-Dimethylpyrazine Natural.
  • ChemScene. (2025, December 12). Safety Data Sheet - 2-Chloro-6-methylpyrimidin-4-ylamine.
  • MilliporeSigma. (2023, November 10). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,6-Dimethyl-2-hydroxypyrimidine.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Hazardous Waste Experts. (2024, April 24). A Brief Guide To Hazardous Waste Container Labeling & Marking.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Washington State Department of Ecology. (n.d.). Label dangerous waste.
  • Garmier, A., et al. (2019). Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity. The Plant Journal, 97(4), 716-731.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

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